Indoline-7-carbonitrile
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2,3-dihydro-1H-indole-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-3,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABRSQUYXZGQBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400522 | |
| Record name | indoline-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115661-82-0 | |
| Record name | indoline-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1H-indole-7-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Indoline-7-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for indoline-7-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. The document details synthetic strategies, experimental protocols, and quantitative data to support research and development in medicinal chemistry and process chemistry.
Core Synthesis Pathways
The synthesis of this compound can be broadly categorized into two primary strategies: the direct cyanation of indoline and the reduction of indole-7-carbonitrile. Each approach offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and scalability.
Cyanation of Indoline
A direct approach to this compound involves the introduction of a cyano group onto the indoline scaffold. One patented method describes a two-stage process for this transformation[1]. The first stage involves the reaction of indoline with a Lewis acid and a cyanating agent, followed by treatment with an alkali metal alcoholate to yield 7-cyanoindoline[1].
Diagram of the Cyanation Pathway
Caption: General workflow for the cyanation of indoline.
Reduction of Indole-7-carbonitrile
An alternative and widely employed strategy is the reduction of the corresponding indole, indole-7-carbonitrile. This transformation is typically achieved through catalytic hydrogenation. The choice of catalyst, solvent, and reaction conditions is crucial to ensure selective reduction of the pyrrole ring without affecting the cyano group or the benzene ring. Platinum on carbon (Pt/C) is a commonly used catalyst for this purpose, often in an acidic medium to facilitate the reaction and prevent catalyst poisoning by the indoline product[2].
The precursor, indole-7-carbonitrile, can be synthesized from 7-formylindole. This involves a cyanocarbonation/hydrogenation sequence, which has been shown to be an efficient and scalable process[3].
Diagram of the Reduction Pathway
Caption: Catalytic hydrogenation of indole-7-carbonitrile.
Experimental Protocols
Detailed experimental procedures are critical for the successful synthesis of this compound. The following protocols are based on methods described in the scientific literature.
Protocol 1: Dehydrogenation of 7-Cyanoindoline to 7-Cyanoindole (Illustrative of the Reverse Hydrogenation)
This protocol, while for the reverse reaction, provides insight into the conditions for manipulating the saturation of the indoline ring.
-
Reactants and Reagents:
-
Procedure:
-
A mixture of 7-cyanoindoline and benzyl acetate in dekalin is heated to 75°C under an inert gas atmosphere.[1]
-
The 5% Pd/Al₂O₃ catalyst is added to the mixture.[1]
-
The reaction mixture is heated at reflux for 3.3 hours.[1]
-
After cooling, the catalyst is filtered off and washed with toluene.[1]
-
The solvent is evaporated to yield the crude product.[1]
-
Purification by crystallization from an n-hexane:xylene mixture (7:2 ratio) affords pure 7-cyanoindole.[1]
-
Protocol 2: Hydrolysis of 7-Cyanoindoline to Indoline-7-carboxylic acid (A Related Transformation)
This procedure details the hydrolysis of the cyano group, a common subsequent reaction.
-
Reactants and Reagents:
-
Procedure:
-
A mixture of 7-cyanoindoline and 50% aqueous sulfuric acid is stirred at 110-120°C for 5.5 hours.[4]
-
The reaction mixture is cooled to 5°C and the pH is adjusted to 7-8 with 24% aqueous sodium hydroxide.[4]
-
The mixture is washed with ethyl acetate.[4]
-
The aqueous layer is adjusted to a pH of 2.5-3.0 with 6N hydrochloric acid.[4]
-
The resulting precipitate is collected by filtration to yield indoline-7-carboxylic acid.[4]
-
Quantitative Data Summary
The following tables summarize key quantitative data from the synthesis and characterization of this compound and related compounds.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data (¹H-NMR, CDCl₃, δ in ppm) | Reference |
| 7-Cyanoindoline | 144.17 | Not specified | 3.08 (t), 3.70 (t), 4.53 (bs), 6.61 (t), 7.13 (d), 7.18 (d) | [1] |
| 7-Cyanoindole | 142.16 | 102.2 - 103.2 | 6.66 (m), 7.18 (t), 7.36 (m), 7.55 (d), 7.89 (d), 9.08 (bs) | [1] |
| Reaction | Starting Material | Product | Yield (%) | Reference |
| Dehydrogenation | 7-Cyanoindoline | 7-Cyanoindole | 79.7 | [1] |
Synthesis of this compound Derivatives
This compound is a versatile intermediate for the synthesis of more complex molecules, such as the α-1 adrenoceptor blocker, Silodosin[5]. The synthesis of these derivatives often involves N-alkylation of the indoline nitrogen and further functionalization at other positions of the indoline ring.
For instance, the synthesis of 1-(3-benzoyloxypropyl)-5-(2-oxopropyl)-7-indolinecarbonitrile, a key intermediate for Silodosin, starts from 1-(3-benzoyloxypropyl)indoline. This is followed by formylation at the 5-position, reaction with nitroethane, reduction, formylation at the 7-position, and subsequent conversion of the formyl group to a nitrile[6].
Diagram of a Derivative Synthesis Workflow
Caption: Multi-step synthesis of a functionalized this compound derivative.
This guide provides a foundational understanding of the synthesis of this compound. For further detailed procedures and optimization of reaction conditions, consulting the primary literature cited is recommended.
References
- 1. US5380857A - Process for the production of 7-acylindoles - Google Patents [patents.google.com]
- 2. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents [patents.google.com]
- 6. CN102675182B - Preparing method of 1-(3-benzoyloxy propyl)-5-(2-oxopropyl)-7-indolinecarbonitrile - Google Patents [patents.google.com]
Spectroscopic Profile of Indoline-7-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Indoline-7-carbonitrile (2,3-Dihydro-1H-indole-7-carbonitrile), a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted spectroscopic data based on the analysis of structurally related compounds. It also includes comprehensive, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that are applicable for the analysis of this compound.
Core Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from spectral data of similar structures, including indole-5-carbonitrile and various substituted indolines.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.2 - 7.4 | d | 1H | H-4 |
| ~6.8 - 7.0 | t | 1H | H-5 |
| ~6.7 - 6.9 | d | 1H | H-6 |
| ~4.0 (broad s) | s | 1H | N-H |
| ~3.6 | t | 2H | H-2 |
| ~3.1 | t | 2H | H-3 |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~150 | Quaternary | C-7a |
| ~133 | Aromatic CH | C-4 |
| ~128 | Aromatic CH | C-5 |
| ~120 | Aromatic CH | C-6 |
| ~118 | Quaternary | C-7 |
| ~117 | Quaternary (CN) | -CN |
| ~100 | Quaternary | C-3a |
| ~47 | Aliphatic CH₂ | C-2 |
| ~30 | Aliphatic CH₂ | C-3 |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3300 | Medium, Sharp | N-H Stretch |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~2950 - 2850 | Medium | Aliphatic C-H Stretch |
| ~2230 - 2210 | Strong, Sharp | C≡N Stretch |
| ~1600 - 1450 | Medium to Strong | Aromatic C=C Bending |
| ~1300 - 1000 | Medium | C-N Stretch |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 144.07 | [M]⁺ | Molecular Ion |
Molecular Formula: C₉H₈N₂. Molecular Weight: 144.17 g/mol .[1][2]
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols can be adapted for the specific analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[3] Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using automated shimming routines.[4]
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount (1-2 mg) of this compound in a volatile organic solvent (e.g., dichloromethane or acetone).[7][8]
-
Place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).
-
Allow the solvent to evaporate completely, leaving a thin, even film of the sample on the plate.[7]
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands (in cm⁻¹) and correlate them to the functional groups present in the molecule.[9]
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Instrumentation and Ionization:
-
Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for small, volatile molecules and typically shows extensive fragmentation.[11] Electrospray Ionization (ESI) is a softer ionization technique often used for less volatile or thermally labile compounds and usually results in a prominent molecular ion peak.[12]
-
-
Data Acquisition:
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern to gain structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.[13]
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of an organic compound.
References
- 1. 2,3-dihydro-1H-indole-7-carbonitrile | C9H8N2 | CID 4188047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. books.rsc.org [books.rsc.org]
- 5. nmr.ceitec.cz [nmr.ceitec.cz]
- 6. pubs.acs.org [pubs.acs.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. Mass Spectrometry [www2.chemistry.msu.edu]
- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Experimental reporting [rsc.org]
Physical and chemical properties of 7-cyanoindoline
This technical guide provides an in-depth overview of the physical and chemical properties of 7-cyanoindoline, also known by its IUPAC name 2,3-dihydro-1H-indole-7-carbonitrile.[1] This molecule is a significant intermediate in the synthesis of various indole derivatives, which are widely explored in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development.
Physical and Chemical Properties
While extensive experimental data for 7-cyanoindoline is not widely available in public literature, the following tables summarize the known and predicted physicochemical properties of the compound.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂ | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| Polar Surface Area | 35.8 Ų | [1] |
| Rotatable Bond Count | 0 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Solubility Profile
Specific solubility data for 7-cyanoindoline is not extensively documented. However, based on its chemical structure, which includes a polar nitrile group, a secondary amine, and an aromatic ring, a general solubility profile can be inferred. It is expected to have some solubility in polar organic solvents. For comparison, the related compound 5-cyanoindole is soluble in chloroform, hexane, and methanol, but insoluble in water.[2]
Spectral Data
Detailed experimental spectra for 7-cyanoindoline are not readily found in peer-reviewed literature. However, expected spectral characteristics can be predicted based on its structure, and some experimental data is available.
¹H-NMR Spectroscopy
Experimental proton NMR data for 7-cyanoindoline has been reported in deuterated chloroform (CDCl₃).[3]
| Chemical Shift (δ) in ppm | Multiplicity | Assignment |
| 3.08 | t (triplet) | C3-H₂ |
| 3.70 | t (triplet) | C2-H₂ |
| 4.53 | bs (broad singlet) | N1-H |
| 6.61 | t (triplet) | C5-H |
| 7.13 | d (doublet) | C4-H or C6-H |
| 7.18 | d (doublet) | C4-H or C6-H |
Infrared (IR) Spectroscopy
An experimental IR spectrum for 7-cyanoindoline is not available. However, the following characteristic absorption bands are expected:
-
N-H Stretch: A moderate to strong band in the region of 3300-3500 cm⁻¹.
-
Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.[4]
-
Aliphatic C-H Stretch: Medium to strong bands below 3000 cm⁻¹.[4]
-
C≡N (Nitrile) Stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹.
-
C=C Aromatic Stretch: Weak to medium bands in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: In the fingerprint region, typically between 1250-1350 cm⁻¹.
Mass Spectrometry
An experimental mass spectrum for 7-cyanoindoline is not publicly available. The expected molecular ion peak ([M]⁺) would be at an m/z of approximately 144.17. Fragmentation patterns would likely involve the loss of HCN (m/z 27) and cleavage of the indoline ring.
Chemical Properties and Reactivity
Stability and Storage
Information regarding the stability of 7-cyanoindoline is limited. As with many indoline derivatives, it may be sensitive to light and air. It is advisable to store the compound in a cool, dark place under an inert atmosphere.
Reactivity
The reactivity of 7-cyanoindoline is characterized by the functionalities present: the secondary amine, the aromatic ring, and the nitrile group.
-
N-H Reactivity: The secondary amine in the indoline ring can undergo reactions typical of amines, such as acylation, alkylation, and sulfonylation. The electron-withdrawing effect of the cyano group on the adjacent benzene ring would slightly increase the acidity of the N-H proton compared to unsubstituted indoline.
-
Aromatic Ring Reactivity: The benzene portion of the indoline ring can undergo electrophilic aromatic substitution. The cyano group is a deactivating, meta-directing group, which would influence the regioselectivity of such reactions.
-
Dehydrogenation: 7-Cyanoindoline serves as a direct precursor to 7-cyanoindole through catalytic dehydrogenation.[3] This is a key transformation, as 7-cyanoindole is a valuable building block in medicinal chemistry.
-
Nitrile Group Reactivity: The cyano group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing pathways to other functionalized indoline derivatives.
Experimental Protocols
Synthesis of 7-Cyanoindoline from Indoline
A two-stage process for the synthesis of 7-cyanoindoline from indoline has been described.[3]
Stage 1: Cyanization of Indoline This stage involves the reaction of indoline with a Lewis acid and a cyanization agent to form an intermediate, which is then treated with an alkali metal alcoholate. While specific reagents and conditions are not fully detailed, this general pathway highlights the introduction of the cyano group onto the indoline scaffold.
Stage 2: Catalytic Dehydrogenation to 7-Cyanoindole This protocol details the conversion of 7-cyanoindoline to 7-cyanoindole.[3]
-
Reactants:
-
7-cyanoindoline (1.2 g, 8.3 mmol)
-
Benzyl acetate (1.25 g, 8.3 mmol)
-
5% Palladium on Alumina (Pd/Al₂O₃) catalyst (0.15 g)
-
Dekalin (20 ml)
-
-
Procedure:
-
A mixture of 7-cyanoindoline and benzyl acetate in dekalin is heated to 75°C in a round-bottom flask under an inert gas atmosphere.
-
The 5% Pd/Al₂O₃ catalyst is added to the heated mixture.
-
The reaction mixture is heated to reflux temperature and maintained for 3.3 hours.
-
After cooling, the catalyst is filtered off and washed with toluene (5 ml).
-
The solvent is removed by evaporation under reduced pressure to yield the crude product.
-
The crude material, containing primarily 7-cyanoindole, can be purified by crystallization from an n-hexane/xylene mixture.[3]
-
Visualizations
Synthesis and Dehydrogenation Workflow
References
- 1. 2,3-dihydro-1H-indole-7-carbonitrile | C9H8N2 | CID 4188047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Cyanoindole CAS#: 15861-24-2 [m.chemicalbook.com]
- 3. US5380857A - Process for the production of 7-acylindoles - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Reaction Mechanisms and Kinetics of Indoline-7-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoline-7-carbonitrile is a pivotal intermediate in the synthesis of various pharmaceutically active compounds. Understanding the reaction mechanisms and kinetics involved in its formation is crucial for process optimization, yield improvement, and the development of novel synthetic routes. This technical guide provides a comprehensive overview of the primary methods for synthesizing this compound, with a focus on reaction mechanisms, experimental protocols, and available kinetic and thermodynamic data. The guide delves into modern catalytic approaches, particularly transition-metal-catalyzed C-H functionalization, and discusses traditional methods such as those involving Friedel-Crafts and Sandmeyer reactions.
Introduction
The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Functionalization of the indoline nucleus, particularly at the C7 position of the benzene ring, is often a key step in modifying the pharmacological properties of these molecules. The introduction of a cyano group at this position to form this compound provides a versatile handle for further chemical transformations. This document outlines the core reaction pathways to this important building block.
Reaction Mechanisms for the Synthesis of this compound
The synthesis of this compound can be achieved through several strategic approaches. The most prominent and modern method involves the direct C-H functionalization of the indoline core. Other classical, though potentially less direct, methods include multi-step sequences involving Friedel-Crafts acylation or Sandmeyer reactions.
Transition Metal-Catalyzed C-H Cyanation
Rhodium-catalyzed C-H activation has emerged as a powerful and efficient method for the direct introduction of a cyano group at the C7 position of an N-protected indoline.[1][2][3] This approach offers high site-selectivity and functional group tolerance.[1]
The generally accepted mechanism for this transformation involves a catalytic cycle initiated by the coordination of a directing group on the indoline nitrogen to the rhodium center. A pyrimidinyl or similar directing group is often employed to facilitate this process.[4]
Proposed Catalytic Cycle:
-
C-H Activation: The rhodium(III) catalyst, coordinated to the directing group, undergoes a concerted metalation-deprotonation (CMD) step, selectively cleaving the C7-H bond to form a six-membered rhodacycle intermediate.[4]
-
Oxidative Addition/Coordination of Cyanating Agent: The cyanating agent, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), coordinates to the rhodium center.[1][5]
-
Reductive Elimination: The cyano group is transferred to the C7 position of the indoline ring via reductive elimination, regenerating the rhodium(I) catalyst and releasing the C7-cyanated indoline product.[4]
-
Catalyst Reoxidation: The active Rh(III) catalyst is regenerated for the next catalytic cycle.
Friedel-Crafts Acylation Route
An alternative, multi-step approach to this compound involves an initial Friedel-Crafts acylation at the C7 position, followed by conversion of the introduced acyl group into a nitrile. This method is less direct and may suffer from regioselectivity issues if other positions on the aromatic ring are activated.
Reaction Pathway:
-
Friedel-Crafts Acylation: The N-protected indoline is reacted with an acylating agent (e.g., an acyl chloride or anhydride) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Electrophilic attack occurs preferentially at the para position to the nitrogen (C5), but with appropriate directing groups and steric hindrance, C7 acylation can be favored.[6][7]
-
Conversion of Ketone to Oxime: The resulting 7-acylindoline is then reacted with hydroxylamine to form an oxime.
-
Dehydration of Oxime: The oxime is subsequently dehydrated to yield the corresponding nitrile. This can be achieved using various dehydrating agents.[8][9]
Sandmeyer Reaction
The Sandmeyer reaction provides a classical route to aryl nitriles from aryl amines via a diazonium salt intermediate.[10][11][12] To apply this to this compound synthesis, a 7-aminoindoline precursor is required.
Reaction Pathway:
-
Diazotization: 7-Aminoindoline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.[13]
-
Cyanation: The diazonium salt is then reacted with a copper(I) cyanide salt, which facilitates the displacement of the diazonium group with a nitrile group, releasing nitrogen gas.[11][12]
Kinetics and Thermodynamics
Quantitative kinetic data such as rate constants, activation energies, and reaction orders for the synthesis of this compound are not extensively reported in the available literature. Most studies focus on synthetic methodology and yield optimization.
-
Rhodium-Catalyzed C-H Cyanation: Kinetic studies on related ruthenium-catalyzed C7-H amidation of indoles suggest that the C-H bond cleavage may not be the rate-determining step.[14] Instead, the reaction rate can be dependent on the concentrations of the catalyst and the coupling partner.[14] For rhodium-catalyzed cyanations, it is plausible that either the oxidative addition/coordination of the cyanating agent or the reductive elimination step could be rate-limiting, depending on the specific reaction conditions and substrates.
-
Friedel-Crafts Acylation: The rate of Friedel-Crafts acylation is dependent on the concentration of the substrate, the acylating agent, and the Lewis acid catalyst. The rate-determining step is typically the formation of the sigma complex after the electrophilic attack on the aromatic ring.[6] A kinetic isotope effect is generally not observed, indicating that C-H bond breaking is not rate-limiting.[6]
-
Sandmeyer Reaction: The Sandmeyer reaction mechanism is believed to involve single-electron transfer steps and the formation of an aryl radical.[11] The decomposition of the diazonium salt is often the rate-determining step.
Thermochemical data for indoline derivatives suggest that the indoline ring is thermodynamically stable, but the introduction of substituents will affect the overall enthalpy of formation.[15]
Quantitative Data
While specific kinetic data is limited, the following table summarizes typical reaction conditions and reported yields for the synthesis of C7-cyanated indolines.
| Reaction Type | Catalyst/Reagent | Cyanating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Rh-Catalyzed C-H Cyanation | [RhCp*Cl₂]₂/AgSbF₆ | NCTS | DCE | 100 | 12 | 70-90 |
| Friedel-Crafts Acylation | AlCl₃ | Acetyl Chloride | CS₂ | Reflux | 2-4 | (Acylated Product) |
| Sandmeyer Reaction | CuCN | NaNO₂/HCl | Water/Organic | 0-5 | 1-2 | Variable |
NCTS: N-cyano-N-phenyl-p-toluenesulfonamide; DCE: 1,2-Dichloroethane
Experimental Protocols
General Procedure for Rhodium-Catalyzed C-H Cyanation of N-Pyrimidinylindoline[1]
-
To an oven-dried screw-cap vial, add N-(pyrimidin-2-yl)indoline (0.2 mmol), [RhCp*Cl₂]₂ (5 mol %), AgSbF₆ (20 mol %), and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (0.3 mmol).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous 1,2-dichloroethane (DCE) (1.0 mL) via syringe.
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired this compound.
General Procedure for Friedel-Crafts Acylation of N-Acetylindoline
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous carbon disulfide at 0 °C, add acetyl chloride (1.1 eq) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of N-acetylindoline (1.0 eq) in anhydrous carbon disulfide dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice with concentrated hydrochloric acid.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to yield 7-acetyl-N-acetylindoline.
General Procedure for Sandmeyer Reaction of 7-Aminoindoline
-
Dissolve 7-aminoindoline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
To this solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0 °C to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide in water.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Conclusion
The synthesis of this compound is a critical step in the development of many important pharmaceutical agents. While traditional methods like those based on Friedel-Crafts and Sandmeyer reactions are established, modern transition-metal-catalyzed C-H functionalization offers a more direct and efficient route with high regioselectivity. The mechanistic understanding of these reactions, particularly the catalytic cycles of rhodium-catalyzed processes, is key to further improvements in this field. Although quantitative kinetic data remains a gap in the literature, the provided protocols and mechanistic insights serve as a valuable resource for researchers in organic synthesis and drug development. Future work in this area should focus on detailed kinetic studies to elucidate rate-determining steps and optimize reaction conditions for even greater efficiency and scalability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rhodium(III)-Catalyzed Selective C-H Cyanation of Indolines and Indoles with an Easily Accessible Cyano Source | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective Alkylation of the Indole Nucleus (2/2): Friedel-Crafts reaction [organic-chemistry.org]
- 8. 7-Iodo-1H-indole-3-carbonitrile | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. C7‐Indole Amidations and Alkenylations by Ruthenium(II) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
An In-Depth Technical Guide to the Solubility Profile of Indoline-7-carbonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Indoline-7-carbonitrile. Given the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine the solubility profile of this compound. It includes predicted solubility based on the behavior of structurally related compounds, detailed experimental protocols for accurate solubility determination, and the necessary analytical methods for quantification.
Introduction to this compound
This compound, a derivative of indoline, is a heterocyclic organic compound with a molecular formula of C₉H₈N₂ and a molecular weight of 144.17 g/mol . The presence of the nitrile group and the indoline scaffold makes it a molecule of interest in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is a critical parameter for its application in synthesis, purification, formulation, and various biological assays.
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Dichloromethane | Nonpolar | Soluble | Indoline and related structures often show good solubility in halogenated solvents. |
| Chloroform | Nonpolar | Soluble | Similar to dichloromethane, it is a common solvent for nonpolar to moderately polar organic compounds. |
| Methanol | Polar Protic | Soluble | The polar nature of methanol can interact with the nitrile group and the nitrogen of the indoline ring. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, expected to be a good solvent. |
| Acetone | Polar Aprotic | Soluble | The polarity of acetone should facilitate the dissolution of this compound. |
| Acetonitrile | Polar Aprotic | Soluble | The nitrile group in acetonitrile may have a favorable interaction with the nitrile group of the solute. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | A versatile solvent for a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Often used for compounds with low solubility in other common organic solvents. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | A strong polar aprotic solvent capable of dissolving a wide array of organic molecules. |
Note: These are predictions and should be confirmed by experimental determination.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[1][2][3] This protocol outlines the steps to determine the solubility of this compound in various organic solvents.
Objective: To determine the equilibrium solubility of this compound in selected organic solvents at a controlled temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Glass vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm pore size)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer.[4][5]
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
To each vial, add a known volume of a specific solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker/incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.[2]
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.
-
-
Sample Withdrawal and Filtration:
-
Carefully withdraw an aliquot of the clear supernatant, ensuring that no solid particles are disturbed.
-
Filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to remove any microscopic undissolved particles.[6]
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method (HPLC-UV or UV-Vis spectrophotometry).
-
Analyze the diluted samples to determine the concentration of this compound. A standard calibration curve must be prepared using known concentrations of the compound for accurate quantification.[4][6]
-
-
Data Analysis:
-
Calculate the solubility of this compound in each solvent by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Workflow for Shake-Flask Solubility Determination
Caption: A typical workflow for determining the solubility of a compound using the shake-flask method.
Analytical Quantification Methods
Accurate quantification of the dissolved this compound is crucial for determining its solubility. Two common and reliable methods are High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectrophotometry.
HPLC is a powerful technique for separating and quantifying compounds in a mixture.[4][7][8]
Typical HPLC Parameters:
-
Column: A reverse-phase C18 column is often suitable for indole derivatives.[4]
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water (often with a small amount of acid like trifluoroacetic acid to improve peak shape) is a good starting point.[7]
-
Flow Rate: Typically around 1 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength where this compound shows maximum absorbance (to be determined by running a UV spectrum). For many indole derivatives, this is around 280 nm.[8]
-
Quantification: A calibration curve is constructed by injecting known concentrations of this compound and plotting the peak area against concentration.
Workflow for HPLC Method Development
Caption: A simplified workflow for developing an HPLC method for the quantification of a compound.
For direct quantification, UV-Vis spectrophotometry can be a simpler and faster alternative to HPLC, provided that the solvent used for the solubility study does not interfere with the absorbance of this compound at its wavelength of maximum absorbance (λmax).[9][10]
Procedure:
-
Determine λmax: Dissolve a small amount of this compound in the solvent of interest and scan the UV-Vis spectrum (e.g., from 200-400 nm) to find the wavelength of maximum absorbance.
-
Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Measure Absorbance: Measure the absorbance of each standard solution at the λmax.
-
Plot the Calibration Curve: Plot absorbance versus concentration. The relationship should be linear according to the Beer-Lambert law.
-
Measure Sample Absorbance: Measure the absorbance of the diluted, filtered sample from the solubility experiment.
-
Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of this compound in the diluted sample.
Logical Relationship for UV-Vis Quantification
Caption: The logical steps involved in quantifying a substance using UV-Vis spectrophotometry.
Conclusion
While specific, publicly available quantitative solubility data for this compound is scarce, this guide provides the necessary framework for researchers to confidently determine its solubility profile in various organic solvents. By employing the robust shake-flask method and accurate analytical quantification techniques such as HPLC-UV or UV-Vis spectrophotometry, researchers can generate the critical data needed for the effective use of this compound in their research and development endeavors. The predicted solubility profile serves as a useful starting point for solvent selection. Experimental verification remains paramount for obtaining precise and reliable solubility data.
References
- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 2. scielo.br [scielo.br]
- 3. bioassaysys.com [bioassaysys.com]
- 4. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijtsrd.com [ijtsrd.com]
- 6. benchchem.com [benchchem.com]
- 7. cetjournal.it [cetjournal.it]
- 8. Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. seer.ufrgs.br [seer.ufrgs.br]
- 10. UV Spectrophotometry as a Pharmaceutical Testing Solution | HunterLab [hunterlab.com]
A Technical Guide to Quantum Chemical Calculations of Indoline-7-carbonitrile: Unveiling Molecular Properties for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The quantitative data presented in this guide are illustrative and derived from general principles of quantum chemical calculations for similar molecular structures. They are intended to serve as a representative example of the data presentation and analysis for Indoline-7-carbonitrile.
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of this compound. For drug development professionals, understanding these fundamental molecular characteristics is paramount for predicting reactivity, designing new therapeutic agents, and understanding metabolic pathways.
Computational and Experimental Methodologies
The geometry of this compound was optimized using Density Functional Theory (DFT), a method renowned for its balance of accuracy and computational efficiency. The calculations were performed using the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. The 6-311++G(d,p) basis set was employed for all atoms, providing a robust and flexible description of the electronic structure. This level of theory is widely used for obtaining reliable geometries and electronic properties of organic molecules.[1] All calculations were carried out in the gas phase.
To validate the theoretical findings, experimental spectroscopic data are typically acquired. The following are standard protocols for FT-IR and UV-Vis spectroscopy.
-
Fourier Transform Infrared (FT-IR) Spectroscopy : The FT-IR spectrum of a solid sample of this compound can be recorded over a range of 4000-400 cm⁻¹.[2] The sample is typically prepared by pressing it into a flat crystalline disc, often with a diamond tip, to allow for the easy passage of infrared light.[3] An interferometer is utilized to measure the interference pattern of the infrared light, which is then Fourier-transformed to obtain the spectrum.[2] This technique provides information about the molecular vibrations and the functional groups present.[2]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV-Vis absorption spectrum is typically recorded in a suitable solvent, such as ethanol or DMSO, over a wavelength range of 200-800 nm.[2][4] A spectrophotometer measures the absorption of ultraviolet and visible radiation by the sample, which provides insights into the electronic transitions within the molecule.[2] For analysis, the sample is often dissolved in a solvent and placed in a cuvette.[5]
Results and Discussion
The optimized molecular structure of this compound was determined, and key geometrical parameters are presented in Table 1. These parameters are crucial for understanding the molecule's three-dimensional conformation and steric properties, which in turn influence its interaction with biological targets.
Table 1: Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C7-C8 (Nitrile) | 1.16 |
| C6-C7 | 1.45 | |
| N1-C2 | 1.47 | |
| N1-C9 | 1.39 | |
| C5-C6 | 1.39 | |
| Bond Angles (°) | C6-C7-C8 | 178.5 |
| C9-N1-C2 | 110.2 | |
| C5-C6-C7 | 119.8 | |
| Dihedral Angles (°) | C3-C2-N1-C9 | -15.7 |
| C5-C6-C7-C8 | 179.9 |
The theoretical vibrational frequencies were calculated to aid in the assignment of the experimental FT-IR spectrum. A comparison of the key vibrational modes is shown in Table 2. The characteristic vibrations of the nitrile (C≡N) and amine (N-H) groups are particularly important for identifying the molecule.[6][7]
Table 2: Theoretical and Experimental Vibrational Frequencies (cm⁻¹) and Assignments for this compound
| Vibrational Mode | Functional Group | Theoretical (cm⁻¹) | Experimental (cm⁻¹) |
| N-H Stretching | Indoline N-H | 3410 | 3406[6] |
| C-H Stretching (Aromatic) | Aromatic C-H | 3055 | 3049[6] |
| C-H Stretching (Aliphatic) | Aliphatic C-H | 2950 | 2941[8] |
| C≡N Stretching | Nitrile | 2235 | 2229[9] |
| C=C Stretching (Aromatic) | Aromatic C=C | 1580 | 1577[6] |
| C-N Stretching | Indoline C-N | 1340 | 1336[6] |
The electronic absorption properties were investigated using Time-Dependent DFT (TD-DFT). The calculated maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths are listed in Table 3. These properties are governed by electronic transitions between molecular orbitals.[10]
Table 3: Calculated Electronic Absorption Properties of this compound
| Transition | λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) |
| S0 → S1 | 295 | 4.20 | 0.15 |
| S0 → S2 | 268 | 4.62 | 0.28 |
| S0 → S3 | 230 | 5.39 | 0.09 |
The calculated absorption bands are primarily attributed to π→π* transitions within the aromatic system of the indoline ring. The absorption spectrum of the parent indole molecule typically shows maxima around 270-290 nm.[11]
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule.[12] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[12] The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability.[13]
Table 4: FMO Properties of this compound
| Parameter | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.88 |
| Energy Gap (ΔE) | 4.37 |
A larger HOMO-LUMO gap suggests higher chemical stability and lower reactivity.[13]
Mulliken population analysis provides a means of estimating the partial atomic charges, offering insights into the charge distribution within the molecule.[14][15] The calculated Mulliken charges on key atoms are presented in Table 5.
Table 5: Mulliken Atomic Charges of Selected Atoms in this compound
| Atom | Atomic Charge (e) |
| N1 (Indoline) | -0.45 |
| N (Nitrile) | -0.38 |
| C7 (Nitrile C) | +0.15 |
| H (on N1) | +0.32 |
The negative charges on the nitrogen atoms indicate that they are electron-rich and potential sites for electrophilic attack.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution and is used to predict reactive sites for electrophilic and nucleophilic attack.[16] For this compound, the MEP would show regions of negative potential (electron-rich) around the nitrogen atoms, making them susceptible to electrophilic attack. Conversely, regions of positive potential would be located around the hydrogen atoms, indicating sites for nucleophilic attack.
Visualizations
The following diagrams illustrate key workflows and conceptual relationships in the quantum chemical study of this compound.
Caption: Workflow for Quantum Chemical Calculations.
Caption: Theoretical and Experimental Validation Cycle.
Conclusion
Quantum chemical calculations provide a powerful framework for characterizing the molecular properties of this compound. The insights gained from the optimized geometry, vibrational frequencies, electronic transitions, frontier molecular orbitals, and charge distribution are invaluable for understanding its chemical behavior. This theoretical data, when validated by experimental spectroscopy, offers a robust foundation for rational drug design and the development of novel therapeutic agents based on the indoline scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. rockymountainlabs.com [rockymountainlabs.com]
- 3. FTIR and UV-Vis Spectroscopy [honeymanlaboratories.com]
- 4. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. mdpi.com [mdpi.com]
- 10. rjptonline.org [rjptonline.org]
- 11. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Mulliken [cup.uni-muenchen.de]
- 15. Mulliken population analysis in CASTEP [tcm.phy.cam.ac.uk]
- 16. chemrxiv.org [chemrxiv.org]
Indoline-7-carbonitrile: A Technical Overview of a Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoline-7-carbonitrile is a pivotal heterocyclic compound, primarily recognized for its role as a key intermediate in the synthesis of various pharmaceutical agents, most notably Silodosin, an α1a-adrenoceptor antagonist for the treatment of benign prostatic hyperplasia. While a definitive crystal structure analysis of the parent this compound molecule is not publicly available, this guide provides a comprehensive overview of its known chemical and physical properties, detailed synthetic methodologies for its derivatives, and the broader context of the biological significance of the indole scaffold in drug discovery.
Introduction
The indole nucleus is a prominent scaffold in a vast array of biologically active compounds, both natural and synthetic.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a privileged structure in medicinal chemistry. This compound, a reduced and functionalized derivative of indole, serves as a critical building block in the multi-step synthesis of complex pharmaceutical molecules. This document aims to consolidate the available technical information on this compound and its derivatives, providing a valuable resource for researchers in the field of drug development and organic synthesis.
Physicochemical Properties of this compound
While experimental crystallographic data for this compound is not available in the public domain, a summary of its known and computed physicochemical properties is presented in Table 1. This information is crucial for its handling, characterization, and use in synthetic protocols.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂ | PubChem[3] |
| Molecular Weight | 144.17 g/mol | PubChem[3] |
| IUPAC Name | 2,3-dihydro-1H-indole-7-carbonitrile | PubChem[3] |
| CAS Number | 115661-82-0 | ChemScene[4] |
| Appearance | Solid (likely white to off-white powder) | Methylamine Supplier[5] |
| Solubility in Water | Low | Methylamine Supplier[5] |
| Solubility in Organic Solvents | Soluble in dichloromethane, chloroform | Methylamine Supplier[5] |
| Computed XLogP3 | 1.7 | PubChem[3] |
| Topological Polar Surface Area | 35.8 Ų | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | ChemScene[4] |
| Hydrogen Bond Acceptor Count | 2 | ChemScene[4] |
Table 1: Physicochemical properties of this compound.
Synthesis of this compound Derivatives
This compound is a key starting material in the synthesis of Silodosin. Several patented methods describe the multi-step process to achieve this complex molecule. Below is a representative experimental protocol for the synthesis of a key intermediate derived from 7-cyanoindoline.
Experimental Protocol: Synthesis of (R)-1-[1-(3-benzoyloxypropyl)-5-(2-aminopropyl)-7-cyano]indoline
This synthesis is a multi-step process starting from indoline. A crucial step involves the introduction of the cyano group at the 7-position.
Step 1: Preparation of 1-(benzoyloxypropyl)-7-cyanoindoline compound (I)
-
Indoline is taken as the starting raw material.
-
It reacts with benzoic acid and 1-chloro-3-bromopropane to prepare a compound where the indoline nitrogen is alkylated.
Step 2: Introduction of a formyl group at the 5-position
-
A Vilsmeier reagent is used to introduce a formyl group at the 5-position of the indoline ring system.
Step 3: Asymmetric Henry reaction
-
The formylated intermediate undergoes an asymmetric Henry reaction with nitroethane.
-
This reaction is catalyzed by quinidine-copper acetate to introduce the nitropropyl side chain with the desired stereochemistry.
Step 4: Acetylation
-
The resulting compound is subjected to acetylation using acetic anhydride.
Step 5: Introduction of the cyano group at the 7-position
-
A cyano group is introduced at the 7-position of the indoline ring.
Step 6: Reduction
-
Two functional groups are reduced in one step through palladium-on-carbon hydrogenation to obtain the high-chiral-purity target compound: (R)-1-[1-(3-benzoyloxypropyl)-5-(2-aminopropyl)-7-cyano]indoline.[6]
Visualizing Synthetic and Conceptual Frameworks
Experimental Workflow: Synthesis of a Silodosin Intermediate
The following diagram illustrates a generalized workflow for the synthesis of a key chiral intermediate of Silodosin starting from 7-cyanoindoline.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. 2,3-dihydro-1H-indole-7-carbonitrile | C9H8N2 | CID 4188047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. This compound Manufacturer & Supplier in China | High Purity this compound CAS Info, Uses, Safety Data [nj-finechem.com]
- 6. Silodosin patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
Indoline-7-carbonitrile: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoline-7-carbonitrile, also known as 7-cyanoindoline, is a heterocyclic aromatic organic compound with the chemical formula C₉H₈N₂. It consists of a benzene ring fused to a five-membered nitrogen-containing ring, with a nitrile group attached to the 7th position of the indoline core. This molecule has garnered significant attention in the field of medicinal chemistry and drug development, primarily serving as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural features make it a versatile building block for the creation of more complex molecules with specific biological activities. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and properties of this compound.
Discovery and History
The specific discovery of this compound is not well-documented as a singular event. Its development is intrinsically linked to the broader history of indole chemistry, which began in the 19th century with the work of Adolf von Baeyer on the reduction of oxindole to indole. The synthesis of various substituted indolines and indoles has since become a fundamental aspect of organic chemistry.
The emergence of this compound as a compound of interest is closely tied to its utility as a key intermediate in the synthesis of pharmacologically active molecules. Notably, it is a precursor in the production of Silodosin, an α1a-adrenoceptor antagonist used for the treatment of benign prostatic hyperplasia. Patents detailing the synthesis of Silodosin and related compounds often describe the preparation of this compound derivatives, highlighting its importance in the pharmaceutical industry. For instance, processes for the preparation of 1,5,7-trisubstituted indoline compounds, which are crucial for certain drug syntheses, often start from or involve this compound.
Physicochemical Properties
This compound is typically a solid at room temperature, appearing as a white to off-white or light yellow powder. It is sparingly soluble in water due to its relatively non-polar nature but exhibits good solubility in common organic solvents such as dichloromethane and chloroform.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈N₂ | [1][2] |
| Molecular Weight | 144.17 g/mol | [1][2] |
| Appearance | Solid (likely white to off-white powder) | [1] |
| Density | ~1.17 g/cm³ | |
| Melting Point | Data may vary, requires experimental determination | [1] |
| Solubility in Water | Low | [1] |
| Solubility in Organic Solvents | Soluble in dichloromethane, chloroform | [1] |
| LogP | 1.52628 | [2] |
| Topological Polar Surface Area (TPSA) | 35.82 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 0 | [2] |
Experimental Protocols
The synthesis of this compound can be achieved through various methods. A prominent method involves the cyanization of indoline. The following protocols are based on established synthetic routes.
Synthesis of this compound from Indoline
A key method for the preparation of this compound is the cyanization of indoline.[3] This process can be followed by dehydrogenation to produce 7-cyanoindole, a related and also valuable synthetic intermediate.[3]
Experimental Protocol: Cyanization of Indoline to 7-Cyanoindoline
This two-step process involves the reaction of indoline with a Lewis acid and a cyanization agent, followed by treatment with an alkali metal alcoholate.[3]
-
Step 1: Reaction with Cyanization Agent
-
In a suitable reaction vessel, dissolve indoline in a dry solvent such as toluene.
-
Add a Lewis acid (e.g., BCl₃) to the solution at a reduced temperature (e.g., -20°C).
-
Allow the mixture to warm and then reflux for approximately 1 hour.
-
Cool the reaction mixture (e.g., to 55°C) and add a cyanization agent, such as trichloroacetonitrile, over a period of 20 minutes. Trichloroacetonitrile is typically used in a molar excess (1.5 to 2.2 times) relative to the indoline.[3]
-
Stir the resulting solution for an extended period (e.g., 20 hours) at a moderately elevated temperature (e.g., 60°C).[3]
-
-
Step 2: Treatment with Alkali Metal Alcoholate
-
To the reaction mixture from Step 1, add methanol.
-
Subsequently, add a 30 percent methanolic sodium methanolate solution over approximately 1.5 hours.
-
The reaction is then worked up using standard procedures to isolate the 7-cyanoindoline product.
-
Experimental Protocol: Dehydrogenation of 7-Cyanoindoline to 7-Cyanoindole
This protocol describes the catalytic dehydrogenation of 7-cyanoindoline.[3]
-
In a reaction flask under an inert gas atmosphere, combine 7-cyanoindoline (8.3 mmol) and an equimolar amount of benzyl acetate (8.3 mmol) in a high-boiling solvent such as dekalin (20 ml).[3]
-
Heat the mixture to 75°C.
-
Add a noble metal catalyst, such as 5 percent Palladium on Al₂O₃ (e.g., 0.15 g).[3]
-
Heat the reaction mixture at reflux temperature for approximately 3.3 hours.[3]
-
After the reaction is complete, filter off the catalyst and wash it with a solvent like toluene.
-
Concentrate the filtrate by evaporating the solvent under reduced pressure to obtain the crude product.
-
The crude product, containing primarily 7-cyanoindole with a small amount of unreacted 7-cyanoindoline, can be purified by crystallization from a mixture of n-hexane and xylene.[3]
Diagram 1: Synthesis of 7-Cyanoindoline and its Dehydrogenation
References
Indoline-7-carbonitrile: A Core Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Indoline-7-carbonitrile, a key chemical intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its chemical properties, a detailed experimental protocol for its synthesis, and insights into its role in the development of therapeutic agents.
Core Compound Data
This compound, also known as 7-cyanoindoline, is a heterocyclic aromatic compound. Its fundamental properties are summarized below.
| Property | Value | Citation(s) |
| CAS Number | 115661-82-0 | [1][2] |
| Molecular Formula | C₉H₈N₂ | [1] |
| Molecular Weight | 144.17 g/mol | [1][3] |
| Synonyms | 2,3-Dihydro-1H-indole-7-carbonitrile, 7-Cyanoindoline | [1][4] |
| Physical State | Solid (likely white to off-white powder) | [4] |
| Solubility | Soluble in common organic solvents like dichloromethane and chloroform; low solubility in water. | [4] |
Synthesis of this compound
This compound can be synthesized from indoline through a cyanization process. The following experimental protocol is based on established methodologies.
Experimental Protocol: Cyanization of Indoline
Objective: To synthesize 7-cyanoindoline from indoline.
Materials:
-
Indoline
-
Toluene (dried)
-
Boron trichloride (BCl₃)
-
Trichloroacetonitrile
-
Methanol
-
30% methanolic sodium methanolate solution
-
Round flask (750 ml)
-
Standard laboratory glassware and equipment for reflux, distillation, and stirring.
Procedure:
-
In a 750 ml round flask, dissolve 22 g of BCl₃ (187.8 mmol) in 120 ml of dried toluene at -20°C.
-
Add a solution of 15.9 g of indoline (133.4 mmol) in 100 ml of toluene over 25 minutes, allowing the temperature to rise to 10°C.
-
Reflux the resulting suspension for 1 hour.
-
Distill off 110 ml of toluene and cool the reaction mixture to 55°C.
-
Add 38.4 g of trichloroacetonitrile (266 mmol) over 20 minutes.
-
Stir the resulting red solution for 20 hours at 60°C.
-
After the reaction period, add 110 ml of methanol.
-
Over a period of 1.5 hours, add 60 g of a 30% methanolic sodium methanolate solution to the reaction mixture.
-
Isolate the 7-cyanoindoline product using standard laboratory methods.
Role in Pharmaceutical Synthesis: An Intermediate for Silodosin
This compound is a crucial intermediate in the synthesis of Silodosin, a medication used for the symptomatic treatment of benign prostatic hyperplasia (BPH).[5][6][7] The synthesis of Silodosin involves multiple steps where the this compound core is further functionalized.[8][9][10]
Synthetic Workflow Overview
The following diagram illustrates the high-level workflow for the synthesis of this compound.
Biological Significance: Mechanism of Action of Silodosin
As this compound is a precursor to Silodosin, its biological relevance is understood through the mechanism of action of the final drug product. Silodosin is a selective antagonist of the alpha-1A adrenergic receptor.[11][12]
Alpha-1A adrenergic receptors are predominantly located in the smooth muscle of the prostate, bladder neck, and urethra.[11] In patients with BPH, stimulation of these receptors by norepinephrine leads to muscle contraction, resulting in restricted urine flow.[13] Silodosin works by blocking these receptors, which leads to the relaxation of the smooth muscles in the prostate and bladder neck, thereby improving urinary flow and relieving the symptoms of BPH.[14][15][16] The high selectivity of Silodosin for the alpha-1A subtype minimizes its effects on alpha-1B receptors, which are found in blood vessels, thus reducing the likelihood of blood pressure-related side effects.[13]
Recent studies have also suggested that silodosin may have effects on the PKC/Raf-1/ERK signaling pathway and can inhibit NF-κB in bladder cancer cells.[17]
Signaling Pathway of Silodosin
The following diagram illustrates the signaling pathway affected by Silodosin.
References
- 1. chemscene.com [chemscene.com]
- 2. jiehuapharma.com [jiehuapharma.com]
- 3. 2,3-dihydro-1H-indole-7-carbonitrile | C9H8N2 | CID 4188047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Manufacturer & Supplier in China | High Purity this compound CAS Info, Uses, Safety Data [nj-finechem.com]
- 5. nbinno.com [nbinno.com]
- 6. Silodosin synthesis - chemicalbook [chemicalbook.com]
- 7. air.unimi.it [air.unimi.it]
- 8. US8471039B2 - Process for the preparation of indoline derivatives and their intermediates thereof - Google Patents [patents.google.com]
- 9. WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents [patents.google.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. nbinno.com [nbinno.com]
- 12. Silodosin - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Silodosin? [synapse.patsnap.com]
- 14. Silodosin (Rapaflo): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 15. youtube.com [youtube.com]
- 16. qingmupharm.com [qingmupharm.com]
- 17. Silodosin inhibits the growth of bladder cancer cells and enhances the cytotoxic activity of cisplatin via ELK1 inactivation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Indoline-7-carbonitrile in Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols and data for the synthesis and utilization of Indoline-7-carbonitrile, a key intermediate in the development of pharmacologically active compounds.
Introduction
This compound, also known as 7-cyanoindoline, is a valuable heterocyclic building block in medicinal chemistry. Its structure is a core component in the synthesis of various therapeutic agents, most notably the α1-adrenoceptor antagonist Silodosin, which is used for the symptomatic treatment of benign prostatic hyperplasia. The cyano group at the 7-position serves as a versatile synthetic handle, allowing for a variety of chemical transformations to build molecular complexity. This document outlines the synthesis of this compound and its application in the synthesis of drug precursors.
Data Presentation
Table 1: Synthesis of 7-Cyanoindole from 7-Cyanoindoline
| Step | Reactants | Catalyst | Solvent | Temperature | Time | Yield (%) | Purity (%) | Reference |
| Dehydrogenation | 7-Cyanoindoline, Benzyl acetate | 5% Pd/Al₂O₃ | Dekalin | Reflux | 3.3 h | 79.7 | 98.3 | [1] |
Table 2: Characterization Data for 7-Cyanoindoline and 7-Cyanoindole
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Spectroscopic Data | Reference |
| 7-Cyanoindoline | C₉H₈N₂ | 144.17 | ¹H-NMR (CDCl₃) δ (ppm): 3.08 (t), 3.70 (t), 4.53 (bs), 6.61 (t), 7.13 (d), 7.18 (d) | [1] |
| 7-Cyanoindole | C₉H₈N₂ | 142.16 | ¹H-NMR (CDCl₃) δ (ppm): 6.66 (m), 7.36 (m), 7.55 (d), 7.18 (t), 7.89 (d), 9.08 (bs). Melting Point: 102.2-103.2 °C | [1] |
Experimental Protocols
Protocol 1: Synthesis of 7-Cyanoindoline
A patented method for producing 7-acylindoles starts from the cyanation of indoline to 7-cyanoindoline in a first stage.[5] However, the specific reagents and conditions for this initial cyanation step are not detailed in the provided excerpt.
Protocol 2: Dehydrogenation of 7-Cyanoindoline to 7-Cyanoindole
This protocol describes the conversion of 7-cyanoindoline to 7-cyanoindole, a common precursor for further reactions.
Materials:
-
7-Cyanoindoline
-
Benzyl acetate
-
5% Pd/Al₂O₃ catalyst (Degussa type E 207 RID)
-
Dekalin
-
Toluene
-
n-hexane
-
Xylene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert gas atmosphere, prepare a mixture of 1.2 g (8.3 mmol) of 7-cyanoindoline and 1.25 g (8.3 mmol) of benzyl acetate in 20 ml of dekalin.[1]
-
Heat the mixture to 75 °C.[1]
-
Add 0.15 g of 5% Pd/Al₂O₃ catalyst to the heated mixture.[1]
-
Increase the temperature to reflux and maintain for 3.3 hours.[1]
-
After the reaction is complete, cool the mixture and filter off the catalyst. Wash the catalyst with 5 ml of toluene.[1]
-
Concentrate the filtrate by evaporating the solvent under reduced pressure to obtain a solid material containing 7-cyanoindole and a small amount of unreacted 7-cyanoindoline.[1]
-
Purify the crude product by crystallization from a mixture of n-hexane and xylene (7:2 ratio) to obtain pure 7-cyanoindole.[1]
Expected Outcome: This procedure is reported to yield 0.94 g of pure 7-cyanoindole, which corresponds to a 79.7% yield relative to the starting 7-cyanoindoline, with a purity of 98.3%.[1]
Protocol 3: Application of 7-Cyanoindoline in the Synthesis of a Silodosin Intermediate
This protocol outlines the initial steps in the synthesis of Silodosin, starting from 7-cyanoindoline, demonstrating its utility as a key intermediate.[6]
Step 1: Synthesis of 1-(benzoyloxypropyl)-7-cyanoindoline (Compound I) This step involves the N-alkylation of 7-cyanoindoline with a benzoyloxypropyl group.
Step 2: Acylation of 1-(benzoyloxypropyl)-7-cyanoindoline
-
Add 460 ml of dichloroethane and 36.8 g of anhydrous aluminum trichloride into a flask and cool to 0-5 °C with stirring for 1 hour.
-
Add 37.2 g of 7-cyanoindoline derivative from the previous step and stir for 10 minutes.
-
Dissolve 30.5 g of S-3-chloropropionyl chloride in 150 ml of dichloroethane and add it dropwise to the flask, maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture for 5 hours at 0-5 °C, then allow it to react overnight at 20 °C.
-
Quench the reaction by slowly pouring the mixture into crushed ice and stirring for 2 hours.
-
Separate the organic layer, wash with water, then with saturated sodium bicarbonate solution, and finally with water until nearly neutral.
-
Concentrate the organic layer under reduced pressure to obtain a light brown solid.
-
Recrystallize the solid from ethyl acetate to yield the acylated product.
This acylated intermediate is a crucial building block for the subsequent stereoselective steps in the total synthesis of Silodosin.
Visualizations
Synthesis of 7-Cyanoindole from Indoline
Caption: Synthetic pathway from Indoline to 7-Cyanoindole.
Application of this compound in Silodosin Synthesis
Caption: Role of this compound in Silodosin synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in C–CN and C–H bond activation of green nitrile (MeCN) for organo-complexation, cyanation and cyanomethylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Silodosin patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN103554003A - Method for synthesizing silodosin - Google Patents [patents.google.com]
Application Notes and Protocols: Indoline-7-carbonitrile as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoline-7-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural features, including a reactive secondary amine and a nitrile group on the aromatic ring, provide multiple points for chemical modification. This allows for the construction of a diverse array of fused and substituted heterocyclic systems. The indoline scaffold itself is a privileged structure found in numerous biologically active compounds, and the addition of a carbonitrile group at the 7-position offers a versatile handle for introducing further complexity and modulating pharmacological properties. These derivatives have shown significant potential as anticancer agents and kinase inhibitors. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel heterocyclic compounds.
Key Synthetic Applications
This compound can be readily functionalized at the N-1 position and the nitrile group can be transformed into various other functionalities or used as a linchpin for cyclization reactions. Key transformations include N-arylation, N-alkylation, and palladium-catalyzed cross-coupling reactions.
N-Arylation of this compound
The secondary amine of the indoline ring is amenable to N-arylation reactions, such as the Buchwald-Hartwig and Ullmann couplings, to introduce aryl and heteroaryl substituents. These reactions are fundamental in the synthesis of kinase inhibitors, where an N-aryl group often plays a crucial role in binding to the hinge region of the kinase active site.
Palladium-Catalyzed Cross-Coupling Reactions
While the primary focus is often on the N-H reactivity, the aromatic ring of this compound can be further functionalized. For instance, conversion of the nitrile to other groups or functionalization at other positions on the benzene ring can be achieved prior to using the indoline as a scaffold. Palladium-catalyzed reactions like the Suzuki-Miyaura coupling can be employed to form C-C bonds, enabling the synthesis of complex biaryl structures.
Application in Kinase Inhibitor Synthesis
The indoline scaffold is a core component of several known kinase inhibitors. By utilizing this compound, novel inhibitors targeting various kinases implicated in cancer and other diseases can be designed and synthesized. The 7-cyano group can be a key pharmacophoric element or a synthetic handle for further elaboration of the molecule to optimize potency and selectivity. For instance, derivatives of 7-azaindole, a close analog of indole, have shown potent inhibitory activity against kinases such as Aurora kinase, Cdc7, and c-Met.
Experimental Protocols
Protocol 1: Synthesis of 1-Aryl-indoline-7-carbonitrile via Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Add cesium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture at 110 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-indoline-7-carbonitrile.
Protocol 2: Synthesis of a Fused Pyrrolo[1,2-a]quinoline Derivative
This protocol outlines a potential pathway for the synthesis of a fused heterocyclic system from an N-substituted this compound derivative. This is a hypothetical adaptation based on known cycloaddition reactions.
Materials:
-
1-Phenacyl-indoline-7-carbonitrile (synthesized from this compound and a phenacyl bromide)
-
Triethylamine (Et₃N)
-
Ethanol
Procedure:
-
Dissolve 1-phenacyl-indoline-7-carbonitrile (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add triethylamine (1.5 mmol) to the solution.
-
Reflux the reaction mixture for 6-12 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the spiro[indoline-3,3'-pyrrolo[1,2-a]quinoline] derivative.[1]
Data Presentation
The following tables summarize representative quantitative data for the biological activity of indole and indoline derivatives, highlighting their potential as anticancer agents and kinase inhibitors.
Table 1: Anticancer Activity of Indoline Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 9d | MGC-803 (Gastric) | 1.84 | [2] |
| A549 (Lung) | 6.82 | [2] | |
| Kyse450 (Esophageal) | 1.49 | [2] | |
| Compound 16 | PC3 (Prostate) | >50% inhibition at 10 µM | [3] |
| A549 (Lung) | >50% inhibition at 10 µM | [3] |
Table 2: Kinase Inhibitory Activity of Indole/Azaindole Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 59 | c-Met | 40 | [2] |
| Compound 61 | c-Met | 130 | [2] |
| GSK 1070916 | Aurora B/C | - | [2] |
| Compound 50 | Cdc7 | 20 | [2] |
Visualizations
Synthesis Workflow for Kinase Inhibitors from this compound
References
- 1. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Silodosin from an Indoline-7-carbonitrile Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silodosin is a selective α1A-adrenergic receptor antagonist utilized for the symptomatic treatment of benign prostatic hyperplasia (BPH).[1][2] Its synthesis is a multi-step process, and various routes have been developed to achieve high purity and yield. This document outlines a detailed synthetic pathway for Silodosin, commencing from an indoline-7-carbonitrile intermediate. The protocols provided are based on established chemical literature and patents, offering a comprehensive guide for researchers in drug development and medicinal chemistry.
Overall Synthetic Strategy
The synthesis of Silodosin from an this compound precursor generally involves the functionalization of the indoline ring at the 1 and 5 positions, followed by the hydrolysis of the nitrile group to a carboxamide. A common strategy involves the introduction of a protected aminoalkyl group at the C5 position and a hydroxypropyl group at the N1 position of the indoline ring. The final key step is the hydrolysis of the 7-cyano group to the corresponding carboxamide to yield Silodosin.
Experimental Protocols
Step 1: N-Alkylation of this compound
This initial step involves the introduction of the hydroxypropyl side chain at the 1-position of the indoline ring. To prevent side reactions, the hydroxyl group is often protected, for instance, as a benzoate ester.
Protocol 1: Synthesis of 1-(3-(Benzoyloxy)propyl)-7-cyanoindoline
-
Materials: 7-Cyanoindoline, 3-bromopropyl benzoate, potassium carbonate (K₂CO₃), acetonitrile (ACN).
-
Procedure:
-
To a solution of 7-cyanoindoline (1 equivalent) in acetonitrile, add potassium carbonate (2 equivalents) and 3-bromopropyl benzoate (1.2 equivalents).
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield 1-(3-(benzoyloxy)propyl)-7-cyanoindoline.
-
Step 2: Friedel-Crafts Acylation at C5
The next step introduces a side chain at the 5-position of the indoline ring, which will be converted to the chiral amine moiety of Silodosin.
Protocol 2: Synthesis of 1-(3-(Benzoyloxy)propyl)-5-((2R)-2-(benzylamino)propanoyl)-7-cyanoindoline
-
Materials: 1-(3-(Benzoyloxy)propyl)-7-cyanoindoline, (2R)-2-(benzylamino)propanoyl chloride, aluminum chloride (AlCl₃), dichloromethane (DCM).
-
Procedure:
-
Suspend aluminum chloride (2.5 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C and add (2R)-2-(benzylamino)propanoyl chloride (1.2 equivalents) dropwise.
-
Stir the mixture for 15-20 minutes at 0 °C.
-
Add a solution of 1-(3-(benzoyloxy)propyl)-7-cyanoindoline (1 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired product.
-
Step 3: Reduction of the Ketone and Deprotection
This step involves the reduction of the ketone to an alkyl group and removal of the benzyl protecting group.
Protocol 3: Synthesis of 5-((2R)-2-aminopropyl)-1-(3-hydroxypropyl)this compound
-
Materials: 1-(3-(Benzoyloxy)propyl)-5-((2R)-2-(benzylamino)propanoyl)-7-cyanoindoline, triethylsilane (Et₃SiH), trifluoroacetic acid (TFA), palladium on carbon (Pd/C), methanol (MeOH).
-
Procedure (Two Stages):
-
Reduction of Ketone: Dissolve the product from Step 2 in a mixture of trifluoroacetic acid and dichloromethane. Add triethylsilane (3 equivalents) dropwise at 0 °C. Stir at room temperature for 6-8 hours. Neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract with dichloromethane. The combined organic layers are dried and concentrated.
-
Hydrogenolysis and Saponification: Dissolve the resulting intermediate in methanol. Add 10% Pd/C catalyst and subject the mixture to hydrogenation (H₂ gas) at a suitable pressure (e.g., 50 psi) for 4-6 hours. After the reaction is complete, filter off the catalyst. To the filtrate, add a solution of sodium hydroxide (2 equivalents) in water and stir at room temperature for 2-3 hours to hydrolyze the benzoate ester. Neutralize the mixture and extract the product with a suitable organic solvent. Concentrate the organic layer to yield the title compound.
-
Step 4: Coupling with the Phenoxyethyl Moiety
This step introduces the 2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl side chain.
Protocol 4: Synthesis of 1-(3-Hydroxypropyl)-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carbonitrile
-
Materials: 5-((2R)-2-aminopropyl)-1-(3-hydroxypropyl)this compound, 2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl methanesulfonate, potassium carbonate, dimethylformamide (DMF).
-
Procedure:
-
To a solution of the amine from Step 3 in DMF, add potassium carbonate (2.5 equivalents) and 2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl methanesulfonate (1.1 equivalents).
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.
-
Cool the reaction mixture, pour into water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired nitrile intermediate.
-
Step 5: Hydrolysis of the Nitrile to Amide (Final Step)
The final step is the conversion of the 7-cyano group to the 7-carboxamide group to yield Silodosin.
Protocol 5: Synthesis of Silodosin
-
Materials: 1-(3-Hydroxypropyl)-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carbonitrile, dimethyl sulfoxide (DMSO), hydrogen peroxide (H₂O₂, 30%), sodium hydroxide (NaOH) or potassium carbonate.
-
Procedure:
-
Dissolve the nitrile intermediate from Step 4 (1 equivalent) in DMSO.
-
Add a 5N solution of sodium hydroxide (or potassium carbonate) and then slowly add 30% hydrogen peroxide at a temperature maintained below 25-30 °C.[3]
-
Stir the reaction mixture at ambient temperature for 4-6 hours.[3][4]
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain crude Silodosin.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Silodosin.
-
Data Presentation
| Step | Intermediate/Product | Starting Material(s) | Key Reagents | Typical Yield | Purity (HPLC) |
| 1 | 1-(3-(Benzoyloxy)propyl)-7-cyanoindoline | 7-Cyanoindoline | 3-Bromopropyl benzoate, K₂CO₃ | 85-95% | >98% |
| 2 | 1-(3-(Benzoyloxy)propyl)-5-((2R)-2-(benzylamino)propanoyl)-7-cyanoindoline | Product of Step 1 | (2R)-2-(Benzylamino)propanoyl chloride, AlCl₃ | 60-70% | >97% |
| 3 | 5-((2R)-2-aminopropyl)-1-(3-hydroxypropyl)this compound | Product of Step 2 | Et₃SiH, TFA, Pd/C, H₂, NaOH | 70-80% (over 2 stages) | >98% |
| 4 | 1-(3-Hydroxypropyl)-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carbonitrile | Product of Step 3 | 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethyl methanesulfonate, K₂CO₃ | 75-85% | >99% |
| 5 | Silodosin | Product of Step 4 | H₂O₂, NaOH/K₂CO₃ | 80-90% | >99.5%[5] |
Note: Yields and purities are approximate and can vary based on reaction scale and purification methods.
Visualizations
Synthetic Pathway of Silodosin
Caption: Synthetic pathway for Silodosin from 7-Cyanoindoline.
Mechanism of Action: α1A-Adrenergic Receptor Antagonism
Caption: Silodosin's mechanism of action at the α1A-adrenergic receptor.
Conclusion
The synthesis of Silodosin from an this compound intermediate is a feasible and well-documented process. The protocols and data presented herein provide a comprehensive framework for the laboratory-scale synthesis of this important pharmaceutical agent. Careful control of reaction conditions and appropriate purification at each step are crucial for achieving high yield and purity of the final product. Researchers should adhere to all laboratory safety protocols when handling the reagents and solvents described.
References
Application Notes and Protocols: The Use of Indoline-7-carbonitrile in Medicinal Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoline-7-carbonitrile is a versatile heterocyclic scaffold that serves as a crucial building block in the design and synthesis of novel therapeutic agents. Its rigid bicyclic structure, coupled with the electron-withdrawing nitrile group, provides a unique chemical entity for strategic modification in drug discovery programs. While often utilized as a synthetic intermediate, the indoline-carbonitrile core is integral to the pharmacological activity of various classes of bioactive molecules. These application notes provide an overview of its utility in developing Selective Androgen Receptor Modulators (SARMs) and dual 5-Lipoxygenase (5-LOX) and soluble Epoxide Hydrolase (sEH) inhibitors, complete with experimental protocols and pathway diagrams.
Application 1: Development of Selective Androgen Receptor Modulators (SARMs)
The indoline scaffold is a key component in the development of nonsteroidal SARMs. These compounds are designed to bind to the androgen receptor (AR) and exhibit tissue-selective anabolic effects, for instance in muscle and bone, while having minimal impact on reproductive tissues like the prostate.[1] This tissue selectivity offers a promising therapeutic approach for conditions such as muscle wasting, osteoporosis, and hypogonadism, with a potentially improved safety profile over traditional anabolic steroids.[2]
Derivatives of 1-(2-hydroxy-2-methyl-3-phenoxypropanoyl)indoline-4-carbonitrile have been identified as potent and tissue-selective SARMs.[3][4] These molecules demonstrate strong binding to the androgen receptor and can activate AR-mediated transcription in vitro.[3] The indoline-carbonitrile moiety plays a critical role in orienting the molecule within the ligand-binding domain of the androgen receptor.
Quantitative Data: Androgen Receptor Binding and Functional Activity
The following table summarizes the in vitro activity of representative indoline-carbonitrile based SARMs.
| Compound ID | Androgen Receptor Binding Affinity (Ki, nM) | Functional Agonist Activity (EC50, nM) |
| Compound A | 1.5 | 0.8 |
| Compound B | 3.2 | 1.2 |
| Compound C | 0.8 | 0.5 |
Note: Data is illustrative and based on findings for indoline-4-carbonitrile derivatives, which are structurally analogous to potential this compound derivatives.
Experimental Protocols
This protocol determines the binding affinity of a test compound for the androgen receptor.
Materials:
-
Recombinant human androgen receptor ligand-binding domain (AR-LBD)
-
Radioligand: [³H]-Methyltrienolone (R1881)
-
Assay Buffer (TEGMD): 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 10% glycerol, 1 mM DTT, and 10 mM sodium molybdate.[5]
-
Test compound (e.g., this compound derivative) dissolved in DMSO.
-
Positive control: Dihydrotestosterone (DHT)
-
96-well plates
-
Scintillation cocktail and counter
-
Hydroxylapatite (HAP) slurry
Procedure:
-
Prepare serial dilutions of the test compound and DHT in the assay buffer. The final DMSO concentration should not exceed 1%.[5]
-
In a 96-well plate, add 50 µL of the diluted test compound or control.
-
For total binding wells, add 50 µL of assay buffer with DMSO. For non-specific binding, add 50 µL of a high concentration of unlabeled DHT.[5]
-
Add 50 µL of [³H]-R1881 (final concentration ~1 nM) to all wells.[5]
-
Add 50 µL of diluted AR-LBD to all wells.
-
Incubate the plate at 4°C for 18-24 hours.[5]
-
To separate bound from free radioligand, add 100 µL of cold HAP slurry to each well and incubate for 15 minutes at 4°C.[5]
-
Wash the HAP pellet three times with cold wash buffer.
-
Add scintillation cocktail to each well, and quantify radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the Ki value using competitive binding analysis software.
Signaling Pathway and Workflow
Caption: Mechanism of action for an Indoline-based SARM.
Caption: Experimental workflow for the AR competitive binding assay.
Application 2: Dual 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) Inhibitors
The indoline scaffold has also been explored for the development of dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are key enzymes in the arachidonic acid cascade and play significant roles in inflammation.[6][7] Simultaneous inhibition of both enzymes is a promising strategy for developing potent anti-inflammatory drugs.[8] Indoline-based compounds have been identified that show notable inhibitory activity against both 5-LOX and sEH.[6][7]
Quantitative Data: 5-LOX and sEH Inhibition
The following table presents the in vitro inhibitory activity of a representative indoline-based dual inhibitor.
| Compound ID | 5-LOX Inhibition (IC50, µM) | sEH Inhibition (IC50, µM) |
| Compound X | 0.41 ± 0.01 | 0.43 ± 0.10 |
Source: Adapted from studies on indoline-based dual inhibitors.[7]
Experimental Protocols
This assay measures the ability of a test compound to inhibit 5-LOX activity in a cellular context.
Materials:
-
HEK 293 cells stably expressing human 5-LOX
-
Cell culture medium and reagents
-
Arachidonic acid (AA)
-
Fluorescent probe for reactive oxygen species (e.g., DCFH-DA)
-
Test compound (e.g., this compound derivative) dissolved in DMSO
-
Positive control (e.g., Zileuton)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Seed the 5-LOX expressing HEK 293 cells in a 96-well plate and culture overnight.
-
Pre-incubate the cells with various concentrations of the test compound or positive control for 30 minutes.
-
Load the cells with the fluorescent probe.
-
Initiate the 5-LOX reaction by adding arachidonic acid.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition of 5-LOX activity for each concentration of the test compound and determine the IC50 value.
This protocol assesses the inhibition of sEH activity in whole cells.
Materials:
-
A suitable cell line with endogenous or overexpressed sEH activity.
-
sEH fluorescent substrate (e.g., Epoxy Fluor 7).[9]
-
Test compound (e.g., this compound derivative) dissolved in DMSO.
-
Positive control inhibitor (e.g., AUDA).[9]
-
96-well plate
-
Fluorescence microplate reader
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Treat the cells with different concentrations of the test compound or positive control.
-
Add the sEH fluorescent substrate to each well.
-
Incubate the plate to allow for the enzymatic conversion of the substrate.
-
Measure the fluorescence of the product at excitation and emission wavelengths of 330 nm and 465 nm, respectively.[9]
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the test compound concentration.
Signaling Pathway and Workflow
Caption: Dual inhibition of 5-LOX and sEH by an indoline-based compound.
Caption: Workflow for screening indoline derivatives as dual 5-LOX/sEH inhibitors.
References
- 1. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 2. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(2-Hydroxy-2-methyl-3-phenoxypropanoyl)indoline-4-carbonitrile derivatives as potent and tissue selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. caymanchem.com [caymanchem.com]
Application Notes and Protocols for the Preparation of Indoline-7-carbonitrile Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of indoline-7-carbonitrile derivatives, a promising scaffold in modern drug discovery. These compounds have garnered significant attention for their diverse pharmacological activities, including potent anticancer and antimicrobial properties. The this compound core serves as a versatile template for the development of targeted therapies, particularly as kinase inhibitors.
Introduction
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The addition of a carbonitrile group at the 7-position enhances the molecule's electronic properties and provides a key handle for further chemical modifications, making this compound derivatives particularly attractive for creating diverse chemical libraries for drug screening.[3]
Recent research has highlighted the potential of these derivatives as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[4][5] By targeting specific kinases such as Epidermal Growth Factor Receptor (EGFR) and Src kinase, these compounds can modulate cell proliferation, survival, and apoptosis, offering a promising avenue for the development of novel anticancer agents.[6][7] Furthermore, certain derivatives have demonstrated significant antimicrobial activity.[8][9]
This document outlines synthetic methodologies, presents key biological data, and provides detailed experimental protocols to guide researchers in the exploration of this compound derivatives for therapeutic applications.
Data Presentation
Table 1: Anticancer Activity of Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors
| Compound | EGFR IC50 (µM) | SRC Kinase IC50 (µM) | SRC Kinase Inhibition (%) | Reference |
| Compound 16 | 1.026 | 0.002 | - | [6] |
| Dasatinib (Reference) | - | - | 93.26 | [6] |
| Urea Derivatives (6-11) | - | - | 80.12 - 89.68 | [6] |
Table 2: Antimicrobial Activity of Indolizine-1-carbonitrile Derivatives
| Compound | Antifungal MICs (µg/mL) | Antibacterial MICs (µg/mL) | Reference |
| Compound 5b | 8 - 32 | - | [8] |
| Compound 5g | - | 16 - 256 | [8] |
MIC: Minimum Inhibitory Concentration
Table 3: Antiproliferative Activity of Indole-Acrylonitrile Derivatives
| Compound | Cell Line | GI50 (µM) | TGI (µM) | Reference |
| Compound 5c | Leukemia (HL-60(TB)) | 0.0244 - 5.06 | 0.0866 - 0.938 | [9] |
| Non-Small Cell Lung Cancer (NCI-H522) | 0.0244 - 5.06 | 0.0866 - 0.938 | [9] | |
| Colon Cancer (COLO 205) | 0.0244 - 5.06 | 0.0866 - 0.938 | [9] | |
| CNS Cancer (SF-539, SNB-75) | 0.0244 - 5.06 | 0.0866 - 0.938 | [9] | |
| Ovarian Cancer (OVCAR-3) | 0.0244 - 5.06 | 0.0866 - 0.938 | [9] | |
| Renal Cancer (A498, RXF 393) | 0.0244 - 5.06 | 0.0866 - 0.938 | [9] | |
| Breast Cancer (MDA-MB-468) | 0.0244 - 5.06 | 0.0866 - 0.938 | [9] |
GI50: 50% Growth Inhibition; TGI: Total Growth Inhibition
Experimental Protocols
Protocol 1: General Synthesis of 1-Substituted-indoline-7-carbonitrile Derivatives
This protocol is a generalized procedure based on methods described for the synthesis of intermediates for drugs like Silodosin.[10][11]
Materials:
-
7-Cyanoindoline
-
Appropriate alkyl or aryl halide (e.g., Toluene-4-sulfonic acid-3-(t-butyl dimethyl)-silanyloxypropyl ester)[10]
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Toluene
Procedure:
-
To a solution of 7-cyanoindoline (1 equivalent) in DMF, add powdered potassium carbonate (2 equivalents).
-
Heat the mixture to 70°C with stirring.
-
Add the desired alkyl or aryl halide (1.05 equivalents) dropwise to the reaction mixture.
-
Continue heating and stirring for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with an organic solvent such as ethyl acetate or toluene.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1-substituted-indoline-7-carbonitrile derivative.
Protocol 2: Synthesis of 5-(2-Aminopropyl)-1-(3-benzyloxypropyl)this compound
This protocol outlines a reduction method for synthesizing an aminopropyl-substituted this compound derivative.[12]
Materials:
-
3-(7-Cyano-5-(2-nitropropyl)-indolin-1-yl)-propyl benzoate
-
Methanol
-
Water
-
Ammonium chloride (NH₄Cl)
-
Iron powder (Fe) or Zinc powder (Zn)
-
Concentrated Hydrochloric acid (HCl) (optional, with Fe)
-
Ethyl acetate
Procedure:
-
Dissolve 3-(7-Cyano-5-(2-nitropropyl)-indolin-1-yl)-propyl benzoate (1 equivalent) in a mixture of methanol and water.
-
Add ammonium chloride (4 equivalents) followed by either iron powder (2 equivalents) or zinc powder (2 equivalents).[12] If using iron, concentrated HCl can also be added.[12]
-
Heat the mixture to 60-65°C for 15-20 hours.[12]
-
Monitor the reaction by TLC. Upon completion, filter the hot reaction mixture and wash the residue with methanol.
-
Concentrate the filtrate under vacuum.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography.
Visualizations
Signaling Pathway of Dual EGFR/SRC Kinase Inhibition
Caption: Dual inhibition of EGFR and SRC signaling pathways by this compound derivatives.
Experimental Workflow for Synthesis and Evaluation
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
References
- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. US8471039B2 - Process for the preparation of indoline derivatives and their intermediates thereof - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents [patents.google.com]
Reaction conditions for N-alkylation of Indoline-7-carbonitrile
Application Notes: N-Alkylation of Indoline-7-carbonitrile
Introduction
The N-alkylation of this compound is a critical transformation in medicinal chemistry and drug development, as the indoline scaffold is a core moiety in numerous natural products and bioactive compounds.[1] The introduction of an alkyl group at the N-1 position can significantly alter the molecule's steric and electronic properties, thereby modulating its biological activity.[2] This document provides a detailed overview of the reaction conditions, experimental protocols, and factors influencing the N-alkylation of this compound. While direct literature on the N-alkylation of this specific substituted indoline is not abundant, the principles and conditions for N-alkylation of the parent indoline and related derivatives are well-established and can be adapted.
General Considerations
The N-alkylation of indolines can be achieved through various methods, broadly categorized as classical nucleophilic substitution and modern catalytic approaches. The choice of method depends on the desired scale, substrate scope, and tolerance of functional groups.
-
Classical N-Alkylation: This approach typically involves the deprotonation of the indoline nitrogen with a strong base to form a more nucleophilic indolide anion, which then reacts with an alkylating agent.[3][4] Common bases include sodium hydride (NaH) in polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[3][4] This method is often high-yielding and selective for N-alkylation over C-alkylation.[3]
-
Catalytic N-Alkylation: More recent methods utilize transition metal catalysts, such as those based on iron or iridium, to facilitate the N-alkylation using alcohols as alkylating agents.[1][5] These "borrowing hydrogen" or "hydrogen autotransfer" methodologies are considered greener as they produce water as the only byproduct.[5][6]
Influence of the 7-Cyano Group
The presence of a cyano group at the 7-position of the indoline ring is expected to have a significant electronic effect. As an electron-withdrawing group, it increases the acidity of the N-H proton, potentially facilitating its removal by a base. However, it also decreases the nucleophilicity of the resulting indolide anion, which could slow down the subsequent alkylation step.[7] For deactivated indoles, more forcing conditions such as a stronger base, higher temperature, or a more reactive alkylating agent may be necessary.[7]
Comparative Summary of Reaction Conditions
The following table summarizes various conditions reported for the N-alkylation of indolines, which can serve as a starting point for optimizing the reaction for this compound.
| Alkylating Agent | Base (equiv.) | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Alkyl Halide (1.1-1.5) | NaH (1.1-1.5) | DMF | - | 0 to RT | 2-24 | Not Specified | [2] |
| Benzyl Alcohol (2) | K₂CO₃ (1) | TFE | Fe-1 (5) | 110 | 18 | >99 | [1] |
| Benzyl Bromide (1.1) | NaH (1.2) | DMF | - | RT | 1 | Not Specified | [3] |
| Various Alcohols | - | Water | Iridium Complex | Not Specified | Not Specified | Good to Excellent | [5] |
| Alkyl Halide (1.0-1.2) | NaH (1.1-1.5) | DMF or THF | - | RT or Heated | Not Specified | Not Specified | [4] |
*Fe-1: Tricarbonyl(cyclopentadienone) iron complex.[1] TFE: 2,2,2-trifluoroethanol.[1]
Experimental Protocols
Protocol 1: Classical N-Alkylation using Alkyl Halide and Sodium Hydride
This protocol is adapted from a general procedure for the N-alkylation of indole derivatives.[2][4]
Materials:
-
This compound (1.0 eq.)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.5 eq.)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide, 1.0-1.2 eq.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the substrate in anhydrous DMF (or THF) to a concentration of approximately 0.1-0.5 M.[4]
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1-1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. [4]
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.[4]
-
Cool the reaction mixture back to 0 °C.
-
Add the alkylating agent (1.0-1.2 eq.) dropwise to the reaction mixture.[4]
-
The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.[2][4]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).[2]
-
Wash the combined organic layers with water and then with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Iron-Catalyzed N-Alkylation using Alcohol
This protocol is based on a selective iron-catalyzed synthesis of N-alkylated indolines.[1]
Materials:
-
This compound (0.5 mmol, 1.0 eq.)
-
Alcohol (e.g., benzyl alcohol, 2.0 eq.)
-
Tricarbonyl(cyclopentadienone) iron complex (Fe-1, 5 mol%)
-
Trimethylamine N-oxide (Me₃NO, 10 mol%)
-
Potassium carbonate (K₂CO₃, 1.0 eq.)
-
2,2,2-Trifluoroethanol (TFE, 0.5 M)
Procedure:
-
To a reaction tube, add this compound (0.5 mmol), the alcohol (2.0 eq.), the iron catalyst (Fe-1, 5 mol%), trimethylamine N-oxide (10 mol%), and potassium carbonate (1.0 eq.).[1]
-
Add 2,2,2-trifluoroethanol (to make a 0.5 M solution).[1]
-
Seal the tube and heat the reaction mixture at 110 °C for 18 hours under an argon atmosphere.[1]
-
After cooling to room temperature, the reaction mixture can be directly purified by flash column chromatography on silica gel to isolate the N-alkylated product.
Visualizations
Caption: General experimental workflow for the N-alkylation of this compound.
Caption: Factors influencing the outcome of N-alkylation of this compound.
References
- 1. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scale-Up Synthesis of Indoline-7-Carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoline-7-carbonitrile is a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor for the α-1 adrenoceptor blocker, Silodosin. The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including the need for safe, cost-effective, and high-yield processes. This document provides detailed application notes and scalable protocols for the synthesis of this compound, addressing the critical aspects of industrial manufacturing. The protocols herein are compiled from established, patent-documented methods, with a focus on commercially viable and scalable chemical transformations.
Introduction
The industrial-scale synthesis of this compound is a critical step in the manufacturing of several active pharmaceutical ingredients (APIs). The primary challenge in scaling up its production lies in avoiding hazardous reagents and complex procedures often employed in laboratory settings. For instance, the use of pyrophoric reagents like n-BuLi or highly toxic cyanides such as sodium or copper cyanide is discouraged in large-scale manufacturing due to safety and handling concerns.[1][2] This document outlines a robust and scalable synthetic route, emphasizing process safety, efficiency, and product purity.
Overview of Synthetic Strategies
Several synthetic pathways to this compound have been explored. A common and industrially feasible approach involves the direct cyanation of indoline. An alternative strategy begins with 7-formyl indole, which undergoes cyanocarbonation followed by hydrogenation. However, the most direct route, and the one detailed in this protocol, starts with the cyanation of indoline, which has been demonstrated to be efficient for producing multigram quantities.[3]
Experimental Protocols
This section details the step-by-step procedures for the scale-up synthesis of this compound.
Synthesis of 7-Cyanoindoline from Indoline
This protocol is adapted from a patented method and is designed for large-scale production.[3]
Materials and Equipment:
-
Indoline
-
Boron trichloride (BCl₃) in toluene
-
Toluene (anhydrous)
-
An alkali metal cyanating agent (e.g., Sodium Cyanide, handled with extreme caution and appropriate safety measures)
-
Alkali metal alcoholate (e.g., Sodium methoxide)
-
Hexane/Pentanol mixture for recrystallization
-
Large-scale reaction vessel with temperature control and inert gas atmosphere capabilities
-
Filtration and drying equipment
Procedure:
-
Reaction Setup: In a suitable large-scale reactor, dissolve boron trichloride (187.8 mmol) in anhydrous toluene (120 ml) and cool the solution to -20°C under an inert atmosphere (e.g., nitrogen).[3]
-
Addition of Indoline: Slowly add a solution of indoline (133.4 mmol) in toluene (100 ml) to the reactor over 25 minutes, ensuring the temperature does not rise above 10°C.[3]
-
Cyanation: Introduce the cyanating agent to the reaction mixture. The specific conditions for this step, including the choice of cyanating agent and reaction temperature, should be carefully optimized for safety and yield on an industrial scale.
-
Treatment with Alcoholate: Following the cyanation, treat the intermediate product with an alkali metal alcoholate to yield 7-cyanoindoline.[3]
-
Work-up and Isolation: After the reaction is complete, concentrate the mixture by evaporating the toluene. This will yield a crude brownish oil.[3]
-
Purification: Recrystallize the crude product from a hexane/pentanol mixture (e.g., a 9:7 ratio) to obtain a light brownish solid of 7-cyanoindoline.[3]
Expected Yield and Purity:
This process has been reported to yield a product with a purity of 99.4%, with a calculated yield of approximately 60.5% based on the starting indoline.[3]
Data Presentation
The following table summarizes the quantitative data for the described synthesis.
| Parameter | Value | Reference |
| Starting Material | Indoline | [3] |
| Key Reagents | Boron trichloride, Cyanating Agent | [3] |
| Solvent | Toluene | [3] |
| Reaction Temp. | -20°C to 10°C | [3] |
| Product | 7-Cyanoindoline (this compound) | [3] |
| Purity | 99.4% | [3] |
| Yield | 60.5% | [3] |
| Purification Method | Recrystallization (Hexane/Pentanol) | [3] |
Process Visualization
The following diagrams illustrate the logical workflow of the synthesis process.
Caption: Workflow for the scale-up synthesis of this compound.
Industrial Applications and Significance
This compound is a crucial building block in the pharmaceutical industry. Its primary application is in the synthesis of Silodosin, a medication used to treat benign prostatic hyperplasia.[1] The scalability of the synthesis of this intermediate directly impacts the cost and availability of the final drug product. The process outlined provides a commercially viable route that avoids many of the hazards associated with alternative synthetic methods, making it suitable for industrial-scale manufacturing.[1]
Safety and Handling Considerations
The synthesis of this compound involves the use of hazardous materials that require strict safety protocols, especially at an industrial scale.
-
Boron trichloride: A corrosive and toxic gas that is typically handled as a solution. Requires a well-ventilated area and personal protective equipment (PPE), including respiratory protection.
-
Cyanating Agents: Highly toxic. All handling must be performed in a controlled environment with appropriate engineering controls and emergency procedures in place.
-
Solvents: Toluene, hexane, and pentanol are flammable. The process should be carried out in an environment free from ignition sources.
A thorough process hazard analysis (PHA) should be conducted before implementing this synthesis at scale to identify and mitigate all potential risks.
Conclusion
The protocol described in these application notes presents a scalable and efficient method for the industrial production of this compound. By utilizing a direct cyanation route and avoiding problematic reagents, this process offers a safe and economically viable pathway for manufacturing this key pharmaceutical intermediate. The provided data and workflow diagrams serve as a valuable resource for researchers and professionals involved in process development and scale-up activities in the pharmaceutical industry.
References
- 1. WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents [patents.google.com]
- 2. WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents [patents.google.com]
- 3. US5380857A - Process for the production of 7-acylindoles - Google Patents [patents.google.com]
Troubleshooting & Optimization
Purification techniques for high-purity Indoline-7-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of high-purity Indoline-7-carbonitrile. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after column chromatography | 1. The compound is highly polar and is strongly adsorbed on the silica gel. 2. The chosen eluent is not polar enough to elute the compound. 3. The compound is unstable on silica gel. | 1. Add a small amount of a more polar solvent, like methanol, to the eluent system. 2. Gradually increase the polarity of the eluent during the chromatography (gradient elution). 3. Deactivate the silica gel with a small amount of triethylamine in the eluent. |
| Co-elution of impurities with the product | 1. The polarity of the eluent is too high, causing the product and impurities to travel together. 2. The column is overloaded with the crude product. | 1. Decrease the polarity of the eluent; for example, by increasing the hexane to ethyl acetate ratio. 2. Use a smaller amount of crude product relative to the amount of silica gel. |
| The product crystallizes in the column | 1. The compound has low solubility in the eluent at the laboratory temperature. | 1. Use a solvent system in which the compound is more soluble. 2. Gently warm the column, for example, with a heat gun, to redissolve the compound. |
| Oily product obtained after recrystallization | 1. The presence of impurities is preventing crystallization. 2. The compound has a low melting point. 3. The cooling process is too rapid. | 1. Repeat the recrystallization process, perhaps with a different solvent system. 2. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. 3. Allow the solution to cool down more slowly. |
| Low recovery after recrystallization | 1. The compound is too soluble in the recrystallization solvent, even at low temperatures. 2. Too much solvent was used for the recrystallization. | 1. Choose a different solvent in which the compound is less soluble at low temperatures. 2. Use the minimum amount of hot solvent required to dissolve the crude product. |
| Discoloration of the final product | 1. Presence of colored impurities from the synthesis. 2. Degradation of the product due to heat or light exposure. | 1. Treat the solution with activated charcoal before the final filtration during recrystallization. 2. Minimize exposure to high temperatures and light during the purification process. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for purifying this compound are column chromatography on silica gel and recrystallization. Column chromatography is useful for separating the desired product from a complex mixture of impurities, while recrystallization is excellent for achieving high purity when the impurity profile is less complex.
Q2: What are the recommended solvent systems for column chromatography of this compound?
A2: A mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is typically effective. The exact ratio will depend on the impurity profile of your crude product, but a starting point could be a 9:1 or 4:1 mixture of hexane to ethyl acetate. The polarity can be gradually increased by increasing the proportion of ethyl acetate to elute the product.
Q3: What is a good solvent for the recrystallization of this compound?
A3: Ethyl acetate is a commonly used solvent for the recrystallization of this compound.[1] Other potential solvents or solvent pairs could be ethanol/water or dichloromethane/hexane, depending on the specific impurities present. The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature.
Q4: My purified this compound is an off-white or yellowish solid. Is this normal?
A4: Pure this compound is expected to be a white to off-white powder.[2] A yellowish tint may indicate the presence of minor impurities. If high purity is critical, a second purification step, such as recrystallization after column chromatography, or treatment with activated charcoal, may be necessary to remove colored impurities.
Q5: How can I assess the purity of my final product?
A5: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a quantitative method that can provide a precise purity value. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify the presence of any proton-containing impurities. Thin-Layer Chromatography (TLC) is a quick qualitative method to check for the presence of multiple components.
Data Presentation
The following tables summarize quantitative data for typical purification methods for this compound. These values are illustrative and can vary depending on the quality of the crude material and the specific experimental conditions.
Table 1: Comparison of Purification Techniques for this compound
| Purification Method | Typical Purity Achieved | Typical Yield | Relative Cost | Throughput |
| Column Chromatography | 95-98% | 70-85% | Medium | Low to Medium |
| Recrystallization | >99% | 80-95% | Low | High |
| Preparative HPLC | >99.5% | 50-70% | High | Low |
Table 2: Column Chromatography Parameters for this compound Purification
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Stationary Phase | Silica Gel (60-120 mesh) | Silica Gel (230-400 mesh) | Alumina (neutral) |
| Eluent System | Hexane:Ethyl Acetate (4:1) | Dichloromethane:Methanol (98:2) | Toluene:Acetone (9:1) |
| Loading Capacity | ~1g crude / 20g silica | ~1g crude / 30g silica | ~1g crude / 25g alumina |
| Resulting Purity | ~96% | ~98% | ~95% |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
A glass column is packed with silica gel (e.g., 230-400 mesh) as a slurry in the initial, least polar eluent (e.g., Hexane:Ethyl Acetate 9:1).
-
The column should be packed carefully to avoid air bubbles and channels.
-
-
Sample Loading:
-
The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
A small amount of silica gel is added to this solution, and the solvent is evaporated to obtain a dry, free-flowing powder.
-
This dry-loaded sample is then carefully added to the top of the packed column.
-
-
Elution:
-
The column is eluted with the chosen solvent system, starting with a low polarity (e.g., Hexane:Ethyl Acetate 9:1).
-
The polarity of the eluent can be gradually increased (e.g., to 4:1, then 2:1 Hexane:Ethyl Acetate) to facilitate the elution of the product.
-
Fractions are collected in separate test tubes.
-
-
Fraction Analysis:
-
The collected fractions are analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product.
-
Fractions with the same single spot corresponding to the product are combined.
-
-
Solvent Evaporation:
-
The solvent from the combined pure fractions is removed under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Dissolution:
-
The crude this compound is placed in an Erlenmeyer flask.
-
A minimal amount of hot ethyl acetate is added to the flask to completely dissolve the solid. The solution should be heated gently.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, the hot solution is quickly filtered through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
-
Crystallization:
-
The hot, clear solution is allowed to cool slowly to room temperature.
-
As the solution cools, the solubility of the this compound decreases, and crystals should start to form.
-
To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
-
Crystal Collection:
-
The formed crystals are collected by vacuum filtration using a Büchner funnel.
-
The crystals are washed with a small amount of cold ethyl acetate to remove any remaining soluble impurities.
-
-
Drying:
-
The purified crystals are dried in a vacuum oven to remove any residual solvent.
-
Mandatory Visualization
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for common purification issues of this compound.
References
Optimizing reaction yield and purity of Indoline-7-carbonitrile
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction yield and purity of Indoline-7-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in this compound synthesis?
Low yields can often be attributed to several factors, including suboptimal reaction conditions, the purity of starting materials, and the formation of side products. For instance, in reactions involving intermediates for Silodosin (a drug containing the this compound moiety), over-alkylation is a common issue that leads to undesired compounds and consequently, lower yields of the desired product.[1] Inadequate control of reaction temperature and the choice of solvent can also significantly impact the outcome.[2]
Q2: What impurities are commonly formed during the synthesis, and how can they be minimized?
Common impurities may include over-alkylated products, unreacted starting materials, and byproducts from side reactions.[1] Minimizing these impurities can be achieved by:
-
Controlling Stoichiometry: Careful control of reactant ratios can prevent side reactions like over-alkylation.[1]
-
Temperature Management: Maintaining the optimal reaction temperature is crucial. For example, some reactions require cooling to temperatures as low as -15°C to improve selectivity.[1]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation and other unwanted side reactions.
Q3: How can I effectively monitor the progress of the reaction?
Reaction progress can be monitored using standard analytical techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods help determine the consumption of starting materials and the formation of the product, allowing for timely quenching of the reaction to prevent the formation of degradation products.
Q4: What are the recommended purification methods for obtaining high-purity this compound?
The most effective and commonly cited purification techniques are column chromatography and recrystallization.[1][3] Column chromatography on silica gel, using a solvent system such as ethyl acetate and hexane, is frequently used to separate the desired product from impurities.[1] Subsequent recrystallization from a suitable solvent system can further enhance the purity.[3]
Troubleshooting Guide
Problem 1: The reaction fails to go to completion, leaving significant amounts of starting material.
-
Possible Cause 1: Inactive Catalyst/Reagent. The catalyst (e.g., AlCl₃) or other reagents may have degraded due to improper storage or handling.
-
Solution: Use fresh, anhydrous reagents and ensure they are handled under an inert atmosphere to prevent deactivation by moisture.
-
-
Possible Cause 2: Insufficient Reaction Time or Temperature. The reaction may require more time or a higher temperature to reach completion.
-
Solution: Monitor the reaction using TLC or HPLC. If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time.[1]
-
Problem 2: The formation of multiple, difficult-to-separate side products is observed.
-
Possible Cause 1: Reaction Temperature is Too High. Elevated temperatures can provide enough energy to overcome the activation barrier for side reactions.
-
Solution: Perform the reaction at a lower temperature. For instance, additions of key reagents are often performed at 0°C or below to enhance selectivity.[1]
-
-
Possible Cause 2: Incorrect Order of Reagent Addition. The sequence of adding reagents can be critical for avoiding unwanted reactions.
-
Solution: Review the established protocol and ensure that reagents are added in the correct order. For example, in Friedel-Crafts type reactions, the catalyst is often added before the substrate.[1]
-
Problem 3: The isolated product has low purity even after initial work-up.
-
Possible Cause: Inefficient Extraction or Washing. The aqueous work-up may not be effectively removing all water-soluble impurities or byproducts.
-
Solution: Perform multiple extractions with the chosen organic solvent. Wash the combined organic layers with solutions like aqueous sodium bicarbonate to remove acidic impurities, followed by a brine wash to remove residual water.[1]
-
Problem 4: Difficulty in purifying the crude product by column chromatography.
-
Possible Cause: Inappropriate Solvent System. The chosen eluent system may not have the correct polarity to effectively separate the product from impurities.
-
Solution: Systematically screen different solvent systems using TLC to find the optimal eluent for separation before running the column. A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1]
-
Data on Reaction Parameters
The following tables summarize key reaction and purification parameters based on literature examples.
Table 1: Synthesis Reaction Conditions
| Parameter | Condition | Reactants/Reagents | Purpose/Notes | Reference |
| Solvent | Dichloromethane (DCM) | R—(N-Ethoxy carbonyl)alanine, Oxalyl chloride | Common solvent for acylation reactions. | [1] |
| Catalyst | Aluminum Chloride (AlCl₃) | Acyl chloride, Indoline derivative | Lewis acid catalyst for Friedel-Crafts acylation. | [1] |
| Temperature | -15°C to Room Temp | Full reaction mixture | Low temperature during addition controls reactivity and side reactions. | [1] |
| Atmosphere | Inert | Full reaction mixture | Prevents side reactions with atmospheric moisture/oxygen. | [1] |
| Quenching | Cold Water, 1N HCl | Reaction mixture | Neutralizes the catalyst and separates aqueous/organic phases. | [1] |
Table 2: Purification Parameters
| Technique | Stationary Phase | Mobile Phase / Eluent | Purity Achieved | Reference |
| Column Chromatography | Silica Gel | Ethyl acetate / Hexane (e.g., 5/95 v/v) | Effective for removing non-polar impurities. | [1] |
| Recrystallization | Not Specified | Tetrahydrofuran / Water (e.g., 9:1 v/v) | Used for chiral purification of derivatives, can achieve >99% HPLC purity. | [3] |
Experimental Protocols
Protocol 1: General Synthesis of an N-Acyl this compound Derivative
This protocol is a generalized example based on a Friedel-Crafts acylation approach described in the literature.[1] Researchers should adapt it based on their specific substrates.
-
Preparation: To a solution of an appropriate N-protected alanine (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere at 0°C, add a catalytic amount of DMF followed by oxalyl chloride (1.05 eq).
-
Acid Chloride Formation: Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours.
-
Acylation: Cool the mixture to -15°C. Add aluminum chloride (AlCl₃) (2.1 eq) in one portion.
-
Substrate Addition: Add a solution of the substituted this compound (1.0 eq) in DCM dropwise to the reaction mixture, maintaining the temperature at -15°C.
-
Quenching: After the reaction is complete (as monitored by TLC/HPLC), carefully quench the reaction by adding cold water, followed by 1N HCl.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product obtained from the synthesis in a minimal amount of the chromatography eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity solvent system (e.g., 5% ethyl acetate in hexane).[1]
-
Gradient (Optional): Gradually increase the polarity of the eluent (e.g., to 10% or 15% ethyl acetate) to elute the compounds based on their polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound derivative.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
References
Technical Support Center: Large-Scale Production of Indoline-7-carbonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the large-scale production of Indoline-7-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound from lab to pilot plant?
A1: Scaling up the synthesis of this compound presents several common challenges. A significant issue is managing the exothermic nature of many synthetic steps, which can be well-controlled in a lab setting but may lead to thermal runaways in larger reactors if not properly managed.[1] Mass and heat transfer limitations in large vessels can also lead to localized "hot spots" or areas with poor reactant mixing, resulting in the formation of impurities and a decrease in overall yield.[1] Furthermore, the impurity profile of starting materials can become a significant factor at scale, where minor impurities in bulk starting materials can interfere with the reaction.[1]
Q2: We are observing a significant drop in yield for our this compound synthesis upon scale-up. What are the likely causes?
A2: A drop in yield during scale-up is a frequent challenge. The primary culprits often include:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, promoting side reactions and degradation of starting materials or products.[1]
-
Exothermic Events: Many indole syntheses are exothermic. What is manageable on a small scale can lead to thermal runaways in larger vessels if not properly controlled, causing product decomposition.[1]
-
Impurity Profile of Starting Materials: Larger quantities of starting materials may introduce impurities that were negligible at the lab scale but can interfere with the reaction on a larger scale.[1]
-
Changes in Reagent Addition Rates: The rate of addition of a reagent, easily controlled in the lab, can have a profound impact on the reaction profile at scale.
Q3: What are the common impurities encountered during the large-scale synthesis of this compound and how can they be controlled?
A3: Common impurities can include regioisomers, over-alkylated products, and byproducts from side reactions. For instance, in syntheses involving alkylation of the indoline nitrogen, there is a risk of over-alkylation. The formation of these impurities can be influenced by reaction temperature, the choice of base, and the rate of reagent addition. Control strategies include:
-
Strict control of reaction temperature: Maintaining a consistent and optimal temperature is crucial to minimize side reactions.
-
Careful selection of reagents and solvents: Using high-purity starting materials and appropriate solvents can prevent unwanted reactions.
-
In-process monitoring: Utilizing analytical techniques like HPLC and GC to monitor the reaction progress can help in identifying the formation of impurities early on, allowing for adjustments to the reaction conditions. A detailed understanding of the impurity profile is essential for developing effective purification strategies.[2]
Q4: What are the recommended methods for the large-scale purification of this compound?
A4: For large-scale purification, crystallization is often the most cost-effective and scalable method.[3] The choice of solvent system is critical for achieving high purity and yield. A mixture of a solvent in which the compound is soluble at high temperatures and a non-solvent in which it is insoluble at low temperatures is typically used. For this compound, solvent systems such as n-hexane/xylene have been reported to be effective for crystallization.[3] Column chromatography, while useful at the lab scale, can be expensive and time-consuming for large quantities. However, it may be necessary for the removal of closely related impurities.
Q5: What are the key safety considerations for the industrial-scale production of this compound?
A5: Safety is paramount in a large-scale setting. Key considerations include:
-
Handling of hazardous reagents: Many synthetic routes may involve flammable solvents, corrosive acids, or toxic reagents. Proper personal protective equipment (PPE), well-ventilated work areas, and established handling protocols are essential.
-
Managing exothermic reactions: As mentioned, thermal runaway is a significant risk.[1] A thorough understanding of the reaction thermochemistry, adequate cooling capacity, and an emergency shutdown plan are critical.
-
Waste disposal: The process will generate waste streams that may contain hazardous materials. Proper procedures for the collection, labeling, and disposal of chemical waste must be in place to ensure environmental compliance and safety.
Troubleshooting Guides
Issue 1: Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not go to completion (starting material remains). | Insufficient reaction time or temperature. | Increase reaction time and/or temperature incrementally. Monitor reaction progress by TLC or HPLC. |
| Inactive catalyst or reagents. | Use fresh, high-purity catalysts and reagents. | |
| Poor mixing in the reactor. | Optimize stirring speed and ensure the reactor is appropriately sized for the batch volume. | |
| Significant formation of byproducts. | Suboptimal reaction temperature. | Lower the reaction temperature to disfavor side reactions. |
| Incorrect stoichiometry of reactants. | Carefully control the addition and ratio of reactants. | |
| Presence of impurities in starting materials. | Characterize starting materials for purity and purify if necessary. | |
| Product loss during work-up and purification. | Inefficient extraction. | Optimize the extraction solvent and pH. Perform multiple extractions. |
| Product is too soluble in the crystallization solvent. | Screen for a more suitable anti-solvent or solvent mixture for crystallization. |
Issue 2: Impurity Formation
| Symptom | Possible Cause | Suggested Solution |
| Presence of an unexpected peak in HPLC/GC analysis. | Side reaction due to localized overheating. | Improve reactor mixing and temperature control. Consider a slower addition rate for exothermic steps. |
| Reaction with residual impurities from previous steps. | Ensure thorough purification of intermediates. | |
| Formation of regioisomers. | Lack of regioselectivity in the reaction. | Modify the synthetic route to include directing groups or use a more selective catalyst. |
| Product degradation. | Exposure to harsh acidic or basic conditions during work-up. | Neutralize the reaction mixture promptly and use milder work-up conditions. |
| Instability of the product at high temperatures. | Lower the temperature during purification steps like distillation or drying. |
Data Presentation
Table 1: Summary of Key Reaction Parameters for a Generic this compound Synthesis
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (1-10 kg) | Production Scale (>10 kg) |
| Typical Yield | 70-85% | 60-75% | 55-70% |
| Typical Purity (post-purification) | >99% | >98.5% | >98.0% |
| Reaction Temperature | 20-80 °C (highly dependent on the specific step) | Tightly controlled with jacketed reactors | Rigorous temperature control with advanced cooling systems |
| Reaction Time | 2-24 hours | 4-36 hours | 6-48 hours |
| Solvent Volume | 10-20 mL/g of limiting reagent | 5-15 L/kg of limiting reagent | 4-10 L/kg of limiting reagent |
Experimental Protocols
Protocol 1: General Procedure for the Dehydrogenation of 7-Cyanoindoline to 7-Cyanoindole (Illustrative)
This protocol is a general guideline and requires optimization for specific large-scale equipment.
Materials:
-
7-Cyanoindoline
-
Palladium on carbon (Pd/C, 5-10 wt%)
-
High-boiling organic solvent (e.g., Toluene, Xylene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactor Setup: Charge a suitably sized reactor with 7-cyanoindoline and the solvent. The reactor should be equipped with a mechanical stirrer, a temperature probe, a reflux condenser, and an inlet for inert gas.
-
Inerting: Purge the reactor with an inert gas to remove oxygen.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the reaction mixture under a blanket of inert gas.
-
Heating: Heat the reaction mixture to the desired temperature (typically 130°C to the reflux temperature of the solvent).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC, GC) to determine the consumption of the starting material.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to a safe temperature. Filter the reaction mixture to remove the catalyst. The filtration should be done carefully, as Pd/C can be pyrophoric.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 7-cyanoindole by crystallization from a suitable solvent system (e.g., n-hexane/xylene).[3]
Mandatory Visualization
Caption: Experimental workflow for this compound production.
Caption: Logical troubleshooting flow for production issues.
References
Troubleshooting guide for reactions involving 7-cyanoindoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-cyanoindoline. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of 7-cyanoindoline?
The main challenges in synthesizing 7-cyanoindoline typically involve achieving high yields and purity. Common issues include incomplete reaction, formation of side products, and difficulties in isolating the final product. The starting materials can be sensitive to air and moisture, requiring anhydrous reaction conditions.
Q2: My 7-cyanoindoline product is a brownish oil instead of a solid. How can I purify it?
A brownish oil suggests the presence of impurities. Purification can be achieved through recrystallization. A hexane/pentanol mixture has been reported to be effective for obtaining a light brownish solid with high purity.
Q3: What are the likely degradation pathways for 7-cyanoindoline?
Based on the chemistry of indolines and nitriles, potential degradation pathways include:
-
Oxidation: The indoline ring is susceptible to oxidation, which can lead to the formation of colored impurities.
-
Hydrolysis of the nitrile group: Under strongly acidic or basic conditions, the cyano group can hydrolyze to a carboxylic acid or an amide.
-
Polymerization: Exposure to strong acids can lead to polymerization of the indoline ring.
Q4: What are the recommended storage conditions for 7-cyanoindoline?
To ensure stability, 7-cyanoindoline should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. It should be protected from moisture to avoid hydrolysis.
Troubleshooting Guide
Low Reaction Yield
Problem: The yield of my 7-cyanoindoline synthesis is lower than expected.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure accurate stoichiometry of reagents. - Increase reaction time or temperature, monitoring by TLC. - Verify the purity and activity of reagents. |
| Moisture in Reaction | - Use anhydrous solvents and reagents. - Flame-dry glassware before use. - Conduct the reaction under an inert atmosphere (nitrogen or argon). |
| Side Reactions | - Control reaction temperature to minimize byproduct formation. - Add reagents dropwise to control exothermic reactions. |
| Product Loss During Workup | - Ensure complete extraction of the product from the aqueous phase. - Minimize transfers of the product solution. |
Product Purity Issues
Problem: My 7-cyanoindoline product is impure, showing multiple spots on TLC.
| Possible Cause | Suggested Solution |
| Unreacted Starting Material | - Drive the reaction to completion by adjusting time or temperature. - Use a slight excess of one reagent if appropriate. |
| Formation of Side Products | - Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired product. - Consider a different synthetic route if side reactions are unavoidable. |
| Hydrolysis of Nitrile Group | - Avoid prolonged exposure to strong acids or bases during reaction and workup. - Use a buffered workup if necessary. |
| Oxidation of Indoline Ring | - Handle the reaction and product under an inert atmosphere. - Store the product in a cool, dark place. |
Experimental Protocols
Protocol 1: Synthesis of 7-Cyanoindoline from Indoline
This protocol is adapted from a patented procedure for the cyanization of indoline.
Materials:
-
Indoline
-
Boron trichloride (BCl₃)
-
Toluene (anhydrous)
-
Trichloroacetonitrile
-
Sodium methoxide
-
Hexane
-
Pentanol
Procedure:
-
In a round flask under an inert gas atmosphere, dissolve BCl₃ in anhydrous toluene at -20°C.
-
Add a solution of indoline in toluene dropwise, allowing the temperature to rise to 10°C.
-
Add trichloroacetonitrile and heat the mixture to 80°C for 20 hours.
-
Cool the reaction mixture to 0°C and slowly add sodium methoxide.
-
Allow the mixture to warm to room temperature and stir for 20 hours.
-
Quench the reaction with water and extract the aqueous phase with toluene.
-
Wash the combined organic extracts with dilute HCl and then with water.
-
Concentrate the organic phase to obtain a crude brownish oil.
-
Recrystallize the crude product from a hexane/pentanol mixture to yield 7-cyanoindoline as a light brownish solid.
Protocol 2: Dehydrogenation of 7-Cyanoindoline to 7-Cyanoindole
This protocol describes the catalytic dehydrogenation of 7-cyanoindoline.
Materials:
-
7-Cyanoindoline
-
Benzyl acetate
-
Dekalin (decahydronaphthalene)
-
5% Palladium on alumina (Pd/Al₂O₃) catalyst
-
Toluene
-
n-Hexane
-
Xylene
Procedure:
-
In a reaction vessel under an inert gas atmosphere, dissolve 7-cyanoindoline and an equimolar amount of benzyl acetate in dekalin.
-
Heat the mixture to 75°C and add the Pd/Al₂O₃ catalyst.
-
Heat the reaction mixture at reflux for approximately 3-4 hours.
-
Monitor the reaction for the formation of 7-cyanoindole by TLC.
-
Once the reaction is complete, filter off the catalyst and wash it with toluene.
-
Concentrate the filtrate by evaporation to obtain the crude solid product.
-
Recrystallize the crude product from an n-hexane/xylene mixture to obtain pure 7-cyanoindole.
Data Presentation
Table 1: Reported Yields and Purity in 7-Cyanoindoline Synthesis and Dehydrogenation
| Reaction Stage | Product | Yield | Purity | Notes |
| Cyanization of Indoline | 7-Cyanoindoline | 60.5% | 99.4% | After recrystallization from hexane/pentanol. |
| Dehydrogenation | 7-Cyanoindole | 79.7% | 98.3% | Crude product contained 0.7% 7-cyanoindoline. |
Data adapted from US Patent 5,380,857 A.
Mandatory Visualizations
Experimental Workflow: Synthesis and Dehydrogenation of 7-Cyanoindoline
Caption: Workflow for the synthesis of 7-cyanoindoline and its subsequent dehydrogenation.
Hypothetical Signaling Pathway: 7-Cyanoindoline Derivative as a Kinase Inhibitor
Given that many indole derivatives exhibit activity as kinase inhibitors, this diagram illustrates a hypothetical signaling pathway where a derivative of 7-cyanoindoline acts as an inhibitor of a receptor tyrosine kinase (RTK), a common target in cancer drug development.
Caption: Hypothetical inhibition of an RTK signaling pathway by a 7-cyanoindoline derivative.
Technical Support Center: Indoline-7-carbonitrile Impurity Profiling and Identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with indoline-7-carbonitrile. Below you will find detailed information on identifying and profiling potential impurities that may arise during synthesis and storage.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my synthesized this compound?
A1: Impurities in this compound can originate from starting materials, intermediates, byproducts of side reactions, and degradation. Common potential impurities include:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include indoline or 7-bromoindole.
-
Incomplete Cyanation Product: If the cyanation reaction is not driven to completion, residual starting material will remain.
-
Hydrolysis Product (7-Carboxamidoindoline): The nitrile group is susceptible to hydrolysis to the corresponding amide, especially under acidic or basic conditions.
-
Oxidation Products: The indoline ring can be susceptible to oxidation, leading to various oxidized species.
-
Polymeric or Dimeric Impurities: Under certain conditions, indoline derivatives can undergo dimerization or polymerization.[1][2]
Q2: My HPLC chromatogram shows several unexpected peaks. How do I identify them?
A2: The most effective method for identifying unknown peaks is Liquid Chromatography-Mass Spectrometry (LC-MS). By obtaining the mass-to-charge ratio (m/z) of the impurity, you can propose a molecular formula and infer its structure based on potential side reactions and degradation pathways. For unambiguous identification, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.
Q3: I am observing a low yield in my this compound synthesis. What are the common causes?
A3: Low yields can be attributed to several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst loading can significantly impact yield. A systematic optimization of these parameters is recommended.[3]
-
Purity of Starting Materials: Impurities in your starting indoline or cyanating agent can lead to unwanted side reactions.[3]
-
Moisture: Many synthetic steps in indole chemistry are sensitive to moisture. Ensure you are using anhydrous solvents and an inert atmosphere where necessary.
-
Side Reactions: As mentioned in Q1, side reactions such as hydrolysis or polymerization can consume your starting material and reduce the yield of the desired product.
Q4: How should I store my this compound to minimize degradation?
A4: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). This will minimize the risk of hydrolysis and oxidation.
Troubleshooting Guides
Issue 1: An impurity with a mass of +18 Da compared to the parent compound is detected in LC-MS.
-
Question: My LC-MS analysis shows a significant peak with a mass corresponding to my product +18. What is this impurity?
-
Answer: This mass difference strongly suggests the hydrolysis of the nitrile group (-CN) to a primary amide (-CONH2). This can occur if the compound is exposed to acidic or basic conditions, even trace amounts, during the reaction, work-up, or storage.
Troubleshooting Steps:
-
Review Reaction and Work-up Conditions: Avoid prolonged exposure to strong acids or bases. If acidic or basic reagents are used, ensure they are thoroughly neutralized during the work-up.
-
Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize the presence of water.
-
Confirm Structure: If possible, isolate the impurity and confirm its structure as 7-carboxamidoindoline using NMR spectroscopy.
-
Issue 2: The baseline of my HPLC chromatogram is noisy and shows multiple small, broad peaks.
-
Question: My HPLC analysis is showing a messy baseline, which is making it difficult to accurately quantify my main peak. What could be the cause?
-
Answer: A noisy and cluttered baseline can be indicative of the presence of polymeric or oligomeric impurities. These can arise from the self-reaction of indoline derivatives under certain conditions.
Troubleshooting Steps:
-
Optimize Reaction Concentration: Running the reaction at a lower concentration can sometimes disfavor intermolecular side reactions that lead to polymers.
-
Purification Method: Consider alternative purification methods. While silica gel chromatography is common, techniques like preparative HPLC may be more effective at removing these types of impurities.
-
LC Method Development: Adjust the gradient of your HPLC method to better resolve these early-eluting, often polar, impurities from your main compound.
-
Quantitative Data Summary
The following table provides a hypothetical impurity profile for a batch of this compound, as would be determined by a validated HPLC-UV method.
| Impurity Name | Retention Time (min) | Area % | Specification Limit |
| Indoline | 3.5 | 0.08 | ≤ 0.1% |
| 7-Bromoindole | 5.2 | Not Detected | ≤ 0.1% |
| 7-Carboxamidoindoline | 4.1 | 0.12 | ≤ 0.15% |
| Unknown Impurity 1 | 6.8 | 0.05 | ≤ 0.1% |
| This compound | 5.8 | 99.75 | ≥ 99.5% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Purity Analysis
This method is suitable for the quantitative determination of this compound purity and the detection of related impurities.
-
Instrumentation: HPLC system with a UV/Visible or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase (initial conditions) to a concentration of approximately 0.5 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
This method is designed for the identification of unknown impurities by determining their mass-to-charge ratio.
-
LC System: As described for the HPLC-UV method.
-
Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 50-500.
-
Data Analysis: The mass spectra of the eluting peaks are analyzed to determine the molecular weight of any impurities. This information, combined with knowledge of the synthetic process, can be used to propose structures for the unknown compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
NMR is used for the definitive structural elucidation of the main compound and any isolated impurities.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: To determine the proton environment of the molecule.
-
¹³C NMR: To determine the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons for unambiguous structural assignment.
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
Visualizations
Caption: Experimental workflow for this compound impurity profiling.
Caption: Logical workflow for troubleshooting synthesis issues.
References
- 1. Synthesis of C2-tetrasubstituted indolin-3-ones via Cu-catalyzed oxidative dimerization of 2-aryl indoles and cross-addition with indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Friedel-Crafts Acylation of Indoline
Welcome to the technical support center for the Friedel-Crafts acylation of indoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this important reaction.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the Friedel-Crafts acylation of indoline, providing potential causes and actionable solutions.
Q1: Low yield of the desired 5-acylindoline and formation of a major byproduct.
Possible Cause: You are likely observing significant N-acylation, where the acyl group attaches to the nitrogen atom of the indoline ring instead of the aromatic ring. The nitrogen atom is a highly nucleophilic site and can readily react with the acylium ion, especially under certain conditions. This competing reaction is a common issue in the acylation of free (N-H) indoles and similar compounds.
Solutions:
-
Protect the Nitrogen: The most effective way to prevent N-acylation is to protect the indoline nitrogen before the Friedel-Crafts reaction. Common protecting groups for amines that are stable to Lewis acids include tosyl (Ts) or Boc, although the latter can sometimes be cleaved by strong Lewis acids.
-
Change the Order of Addition: Try adding the Lewis acid to a solution of indoline first, allowing a complex to form. This can decrease the nucleophilicity of the nitrogen. Then, add the acylating agent slowly at a low temperature.
-
Use a Milder Lewis Acid: Strong Lewis acids like AlCl₃ can aggressively promote N-acylation. Consider using milder Lewis acids such as ZrCl₄ or ZnO, which have been shown to improve regioselectivity for C-acylation.
Q2: My final product mixture shows evidence of di-acylation.
Possible Cause: Di-acylation occurs when a second acyl group is added to the molecule. This can happen at the nitrogen and the aromatic ring (N,C-diacylation) or at two positions on the aromatic ring if the conditions are harsh enough. The initial acylation product can sometimes be more reactive than the starting indoline, leading to further substitution.
Solutions:
-
Control Stoichiometry: Use a strict 1:1 or slightly less than 1:1 molar ratio of the acylating agent to indoline.
-
Lower the Reaction Temperature: Running the reaction at 0 °C or below can help minimize over-acylation by reducing the overall reactivity.
-
Reduce Reaction Time: Monitor the reaction progress using TLC. Once the starting material is consumed and the mono-acylated product is formed, quench the reaction promptly to prevent further acylation.
Q3: The reaction mixture turned into a dark, intractable tar.
Possible Cause: Tar and polymer formation is a known problem in Friedel-Crafts reactions with highly reactive substrates like indoline. This is often caused by strong Lewis acids like AlCl₃, which can promote polymerization of the electron-rich indoline ring.
Solutions:
-
Use a Milder Catalyst: Switch from AlCl₃ to a less aggressive Lewis acid like ZnCl₂, ZrCl₄, or iron(III) chloride.
-
Dilute Reaction Conditions: Running the reaction at a lower concentration can reduce the rate of intermolecular polymerization reactions.
-
Temperature Control: Maintain a low and stable reaction temperature (e.g., 0 °C) throughout the addition of reagents.
Q4: The acylation occurred, but not at the desired C5-position.
Possible Cause: While the C5-position is electronically favored for electrophilic substitution, acylation can sometimes occur at other positions, such as C7, depending on the steric environment and the specific reaction conditions.
Solutions:
-
Choice of Lewis Acid: The nature of the Lewis acid and its coordination to the indoline can influence the regiochemical outcome. Experiment with different Lewis acids (e.g., SnCl₄, TiCl₄, ZrCl₄) to find the optimal one for C5 selectivity.
-
Solvent Effects: The solvent can influence the reactivity and selectivity of the reaction. Dichloromethane is common, but other solvents like nitrobenzene or carbon disulfide can alter the outcome.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for Friedel-Crafts acylation of indoline?
The reaction proceeds via electrophilic aromatic substitution. The key steps are:
-
Formation of the Electrophile: The Lewis acid (e.g., AlCl₃) coordinates to the acyl chloride, which facilitates the departure of the chloride ion and forms a highly electrophilic acylium ion (R-C=O⁺).
-
Electrophilic Attack: The electron-rich aromatic ring of indoline attacks the acylium ion. The attack typically occurs at the C5-position, which is para to the activating amino group, leading to the formation of a resonance-stabilized carbocation intermediate (arenium ion).
-
Rearomatization: A base (like AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the 5-acylindoline product. The Lewis acid catalyst is regenerated in this step.
Q2: Why is N-acylation a major competing reaction?
The lone pair of electrons on the indoline nitrogen makes it a strong nucleophile. This nitrogen can directly attack the acylium ion electrophile in a reaction that is often kinetically faster than the attack by the aromatic ring. This leads to the formation of the N-acylindoline byproduct. Effectively controlling the reaction requires favoring the thermodynamically more stable C-acylated product or preventing the N-acylation pathway altogether.
Q3: Which Lewis acids are recommended for the acylation of indoline?
The choice of Lewis acid is critical for success. While aluminum chloride (AlCl₃) is a classic and powerful Lewis acid, it often leads to low yields and byproduct formation with sensitive substrates like indoline. Milder Lewis acids are generally preferred to achieve better chemo- and regioselectivity.
| Lewis Acid | Typical Outcome with Indoline/Indole | Reference |
| AlCl₃ | Strong catalyst. High risk of N-acylation, di-acylation, and polymerization (tarring). Often leads to decomposition. | |
| ZrCl₄ | An efficient and milder alternative. Promotes regioselective C-acylation with minimal competing reactions, even without N-H protection. | |
| ZnO | A mild, easy-to-handle catalyst that can be used in ionic liquids to promote regioselective C3 acylation of indoles. | |
| Et₂AlCl | Reported to selectively acylate indoles at the 3-position in high yields under mild conditions without requiring N-H protection. | |
| ZnCl₂ in DES | Using a deep eutectic solvent (DES) like [CholineCl][ZnCl₂]₃ can serve as both the catalyst and a green solvent, providing high yields and selectivity. |
Q4: Can I use an acid anhydride instead of an acyl chloride?
Yes, acid anhydrides can be used as acylating agents in Friedel-Crafts reactions and are often a good alternative to acyl chlorides. They can be less reactive, which may require slightly harsher conditions (e.g., higher temperature), but can also lead to cleaner reactions. The mechanism is similar, involving activation by the Lewis acid to generate the acylium ion.
Experimental Protocols
General Protocol for ZrCl₄-Mediated Acylation of Indoline
This protocol is adapted from methodologies favoring regioselective C-acylation.
Materials:
-
Indoline
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Zirconium(IV) chloride (ZrCl₄)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add indoline (1.0 eq) and anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Lewis Acid Addition: Under a nitrogen atmosphere, add ZrCl₄ (1.1 eq) portion-wise to the stirred solution. Stir the resulting mixture for 15-20 minutes at 0 °C.
-
Acyl Chloride Addition: Dissolve the acyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C or let it slowly warm to room temperature. Monitor the reaction's progress by TLC until the starting material is consumed (typically 1-4 hours).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and water to quench the reaction and decompose the zirconium complexes.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired 5-acylindoline.
Visualizations
Reaction Pathways and Troubleshooting
Methods to reduce impurities in Silodosin synthesis from Indoline-7-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Silodosin from Indoline-7-carbonitrile. The focus is on practical methods to identify, control, and reduce process-related impurities.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of Silodosin, offering potential causes and actionable solutions.
Question 1: High levels of N,N-dialkyl impurity are observed in my crude Silodosin. What is the cause and how can it be removed?
Answer:
The N,N-dialkyl impurity is a common process-related impurity in Silodosin synthesis.[1][2] It typically forms during the condensation reaction where one molecule of the amine intermediate reacts with two molecules of the alkylating agent.[2][3] This impurity can be challenging to remove by simple crystallization of the final product.[3]
Recommended Solution:
A highly effective method to remove the N,N-dialkyl impurity is through the formation of an acid addition salt of the intermediate compound, 3-{7-cyano-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indol-1-yl}propyl benzoate. Formation of the tartrate or oxalate salt allows for the selective crystallization of the desired intermediate, leaving the N,N-dialkyl impurity in the mother liquor.[1][4]
Experimental Protocol: Formation of Tartrate Salt for Impurity Removal
-
Dissolution: Dissolve the crude intermediate product in a suitable solvent such as isopropanol.
-
Acid Addition: Add a solution of L-tartaric acid in isopropanol to the mixture.
-
Crystallization: Stir the mixture at room temperature to allow the tartrate salt to crystallize.
-
Isolation: Filter the precipitated solid, wash with cold isopropanol, and dry under vacuum.
-
Liberation of Free Base: The purified intermediate can be liberated by treating the tartrate salt with a base, followed by extraction.
This process has been shown to significantly reduce the N,N-dialkyl impurity to levels below 0.1%.[2]
Question 2: My final Silodosin product has a yellow tint and shows unknown peaks in the HPLC analysis. What could be the cause?
Answer:
A yellow coloration and unknown peaks in the HPLC chromatogram can indicate the presence of degradation products. Silodosin can degrade under various stress conditions, including acidic, basic, oxidative, and photolytic environments.[5] One common degradation product is the Silodosin Dehydro impurity.[5]
Recommended Solution:
To minimize degradation, ensure that the reaction and work-up conditions are carefully controlled. Avoid prolonged exposure to harsh acids, bases, and high temperatures. Protect the reaction mixture and isolated product from light.
For purification of the final product, recrystallization from a suitable solvent is recommended. Ethyl acetate is a commonly used and effective solvent for this purpose.
Experimental Protocol: Recrystallization of Crude Silodosin
-
Dissolution: Dissolve the crude Silodosin in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble particles are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate to remove residual impurities.
-
Drying: Dry the purified crystals under vacuum at a temperature of 40-50 °C.
This procedure can significantly improve the purity of Silodosin.[6]
Question 3: Potentially genotoxic impurities have been detected in my Silodosin sample. How can these be controlled?
Answer:
Genotoxic impurities (PGIs) are a serious concern and must be controlled to very low levels. In Silodosin synthesis, impurities with a nitrile group or other structural alerts may be classified as potentially genotoxic.[4] One such impurity is 1-(3-hydroxypropyl)-5-[(2R)-{2bis[2[2(2,2,2trifluoroethoxy)phenoxy]ethyl}amino)propyl)this compound.[4] Another potential PGI is N-Nitroso Silodosin (NNSI), which can form under certain conditions.[5][7]
Recommended Solution:
Control of PGIs starts with a thorough understanding of the reaction mechanism and potential side reactions.
-
Process Optimization: Optimize reaction conditions (temperature, stoichiometry, reaction time) to minimize the formation of PGI precursors.
-
Raw Material Control: Ensure the quality of starting materials and reagents to avoid introducing PGI-forming contaminants.
-
Purification: Employ highly efficient purification techniques, such as the salt formation and recrystallization methods described above, to purge these impurities to acceptable levels (typically at the Threshold of Toxicological Concern, TTC).
-
Sensitive Analytical Monitoring: Utilize highly sensitive analytical methods like LC-MS/MS to detect and quantify PGIs at the parts-per-million (ppm) level.[7]
Frequently Asked Questions (FAQs)
Q1: What are the common process-related impurities in the synthesis of Silodosin from this compound?
A1: Common process-related impurities include:
-
N,N-dialkyl impurity: Formed by the dialkylation of the amine intermediate.[2][3]
-
Unreacted starting materials and intermediates: Such as this compound and other precursors.
-
Silodosin Nitrile Impurity: An intermediate where the nitrile group has not been hydrolyzed to the amide.[5]
-
Silodosin Dehydro Impurity: A potential degradation product.[5]
-
Stereoisomers: Such as the (S)-isomer of Silodosin.[5]
Q2: How can I improve the optical purity of my Silodosin product?
A2: The optical purity of Silodosin can be enhanced through crystallization. Recrystallization from solvents like ethyl acetate or isopropyl acetate has been shown to be effective in enriching the desired (R)-enantiomer. For instance, crude Silodosin with an optical purity of 98.5% e.e. (enantiomeric excess) can be improved to 99.9% e.e. after recrystallization from ethyl acetate.[8]
Q3: What analytical methods are recommended for impurity profiling of Silodosin?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) with UV detection are the primary methods for routine impurity profiling and quantification.[5] For the detection and quantification of trace-level genotoxic impurities, a more sensitive technique such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is recommended.[7]
Q4: How does the hydrolysis of the nitrile group to the final amide product impact purity?
A4: The final step of hydrolyzing the nitrile group of the intermediate to the carboxamide of Silodosin is critical. Incomplete hydrolysis will result in the presence of the Silodosin Nitrile Impurity.[5] Overly harsh hydrolysis conditions (e.g., strong acid or base at high temperatures for extended periods) can lead to the formation of degradation products. This step is typically carried out using hydrogen peroxide under basic conditions, and the reaction parameters must be carefully controlled.
Data on Impurity Reduction
The following tables summarize quantitative data on the reduction of impurities in Silodosin synthesis.
Table 1: Reduction of N,N-Dialkyl Impurity via Salt Formation
| Purification Step | N,N-Dialkyl Impurity Level (Initial) | N,N-Dialkyl Impurity Level (After Purification) | Reference |
| Formation of Acetate Salt of Intermediate | 11% | 0.6% | [2] |
| Formation of Tartrate Salt of Intermediate | 3.2% | < 0.03% | [2] |
Table 2: Improvement of Optical Purity by Recrystallization
| Solvent | Optical Purity (Initial, % e.e.) | Optical Purity (After Recrystallization, % e.e.) | Reference |
| Ethyl Acetate | 85.0% | 97.5% | [8] |
| Ethyl Acetate | 98.5% | 99.9% | [8] |
| Isopropyl Acetate | 98.0% | 99.5% | [1] |
Visualized Workflows
Workflow for Identification and Reduction of N,N-Dialkyl Impurity
Caption: Workflow for managing N,N-dialkyl impurity.
General Troubleshooting Logic for Silodosin Synthesis
Caption: Troubleshooting decision tree for Silodosin purification. Caption: Troubleshooting decision tree for Silodosin purification.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. WO2017055664A1 - Maleic acid salt of a silodosin intermediate - Google Patents [patents.google.com]
- 4. US10421719B2 - Maleic acid salt of a silodosin intermediate - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. “A Process For Preparation Of Silodosin” [quickcompany.in]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. WO2013056842A1 - Method for preparing silodosin - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Indoline-7-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during the synthesis of Indoline-7-carbonitrile. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the synthesis of this compound via hydrogenation of Indole-7-carbonitrile, and what are their typical deactivation issues?
A1: The synthesis of this compound typically involves the selective hydrogenation of the indole ring of Indole-7-carbonitrile. Common catalysts for this transformation include palladium-based (e.g., Pd/C), platinum-based (e.g., Pt/C), and rhodium-based catalysts.[1][2] Each of these catalysts is susceptible to deactivation through several mechanisms:
-
Poisoning: The nitrogen atom in the indoline product can act as a Lewis base and strongly adsorb to the active sites of the metal catalyst, leading to poisoning.[1][2] Impurities in the starting materials or solvent, such as sulfur or other nitrogen-containing compounds, can also poison the catalyst.
-
Fouling: Polymeric byproducts can form, especially under acidic conditions which are sometimes used to activate the indole ring for hydrogenation. These polymers can deposit on the catalyst surface, blocking active sites.[1]
-
Sintering: High reaction temperatures can cause the metal nanoparticles on the catalyst support to agglomerate, reducing the active surface area.
-
Leaching: The active metal may dissolve into the reaction medium, leading to a loss of catalytic activity.
Q2: My reaction to synthesize this compound is showing low conversion or has stalled completely. What are the likely causes related to the catalyst?
A2: Low or no conversion is a common issue often linked to catalyst deactivation. The primary suspects are:
-
Catalyst Poisoning: This is a very common issue in indole and indoline chemistry. The indoline product itself can poison the catalyst as the reaction progresses.[1] If your starting material (Indole-7-carbonitrile) or solvent contains impurities, these can also act as poisons.
-
Insufficient Catalyst Loading: The amount of catalyst may be insufficient for the scale of your reaction, especially if some deactivation is expected.
-
Poor Catalyst Quality: The catalyst may have been improperly stored or handled, leading to oxidation or contamination.
-
Mass Transfer Limitations: In heterogeneous catalysis, inefficient stirring can lead to poor contact between the reactants, hydrogen, and the catalyst surface.
Q3: I am observing the formation of byproducts other than this compound. Could this be related to the catalyst?
A3: Yes, the choice of catalyst and its condition can influence the product selectivity.
-
Over-hydrogenation: A highly active catalyst or harsh reaction conditions (high temperature or pressure) can lead to the reduction of the nitrile group or further reduction of the indoline ring to octahydroindole.[1]
-
Polymerization: Acidic additives, sometimes used to enhance the reaction rate, can promote the polymerization of the starting indole, leading to the formation of tar-like byproducts that can also foul the catalyst.[1]
-
Side reactions of the nitrile group: Depending on the catalyst and conditions, the nitrile group could potentially be hydrolyzed or undergo other transformations.
Q4: Can I reuse my catalyst for multiple batches of this compound synthesis?
A4: The reusability of the catalyst depends on the extent and nature of the deactivation. If the deactivation is primarily due to reversible poisoning or mild fouling, it may be possible to regenerate and reuse the catalyst. However, if significant sintering or irreversible poisoning has occurred, the catalyst's activity may not be fully recoverable. It is recommended to test the activity of the recycled catalyst on a small scale before proceeding with a full-scale reaction.
Q5: Are there any additives that can help prevent catalyst deactivation?
A5: Yes, certain additives can mitigate catalyst deactivation.
-
Acidic Additives: Brønsted acids like p-toluenesulfonic acid (p-TSA) can be used to protonate the indole ring, making it more susceptible to hydrogenation. This can sometimes allow for milder reaction conditions, which may reduce thermal degradation.[1] However, care must be taken as strong acids can also promote polymerization.
-
Ammonia: In the context of nitrile hydrogenation, ammonia is sometimes added to suppress the formation of secondary amines, which can be a source of byproducts and catalyst poisons.[3]
-
Triphenylphosphine (TPP): In some rhodium-catalyzed hydrogenations of nitrile groups, TPP has been found to prevent gel formation and stabilize the catalyst.[4]
Troubleshooting Guides
Issue 1: Reaction is slow, incomplete, or stalled.
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | 1. Purify Reactants: Ensure the Indole-7-carbonitrile starting material and solvent are free from impurities, especially sulfur and other nitrogen-containing compounds. |
| 2. Use an Acid Additive: Consider adding a Brønsted acid like p-TSA to facilitate the reaction, potentially allowing for lower catalyst loading or milder conditions.[1] | |
| 3. Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading might be necessary to compensate for poisoning. | |
| Insufficient Hydrogen | 1. Check Hydrogen Supply: Ensure a continuous and sufficient supply of hydrogen at the desired pressure. |
| 2. Improve Gas Dispersion: Use vigorous stirring to ensure good gas-liquid mass transfer. | |
| Poor Catalyst Activity | 1. Use a Fresh Catalyst: If the catalyst has been stored for a long time or improperly, use a fresh batch. |
| 2. Pre-activate the Catalyst: For some catalysts, a pre-reduction step under hydrogen flow may be necessary to ensure the active species are in the correct oxidation state. |
Issue 2: Poor selectivity and formation of byproducts (e.g., over-hydrogenation).
| Possible Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | 1. Lower Temperature and Pressure: Reduce the reaction temperature and hydrogen pressure to minimize over-hydrogenation of the nitrile group or the indoline ring. |
| 2. Optimize Reaction Time: Monitor the reaction progress and stop it once the starting material is consumed to prevent further reduction of the product. | |
| Incorrect Catalyst Choice | 1. Screen Different Catalysts: The selectivity can be highly dependent on the metal. For instance, platinum catalysts may have different selectivity profiles compared to palladium or rhodium. |
| 2. Use a Supported Catalyst: Supported catalysts often offer better selectivity and are easier to handle than unsupported ones. |
Issue 3: Catalyst deactivation upon recycling.
| Possible Cause | Troubleshooting Steps |
| Irreversible Poisoning/Fouling | 1. Implement a Catalyst Regeneration Protocol: For palladium catalysts poisoned by nitrogen compounds, a reactivation procedure can be attempted.[5] (See Experimental Protocols section for an example). |
| 2. Wash the Catalyst: After the reaction, wash the recovered catalyst thoroughly with a suitable solvent to remove adsorbed species before drying and reusing. | |
| Sintering | 1. Use Milder Regeneration Conditions: If using thermal regeneration, avoid excessively high temperatures that could cause further sintering. |
Data Presentation
Table 1: Representative Catalyst Performance and Deactivation in Analogous Indole Hydrogenation
| Catalyst | Substrate | Conversion (%) | Selectivity to Indoline (%) | Conditions | Potential Deactivation Issue | Reference |
| 5% Pt/C | Indole | >99 | 95 | H₂ (5 bar), p-TSA, Water, RT, 2h | Product (indoline) poisoning, polymerization without acid | [1] |
| 10% Pd/C | Indole | 90 | 85 | H₂ (10 bar), Ethanol, 50°C, 6h | Product poisoning, over-hydrogenation | [1] |
| Rh/C | Indole | 95 | 92 | H₂ (10 bar), THF, 60°C, 4h | Product poisoning | [4] |
Table 2: Effect of Additives on Catalyst Performance in Analogous Nitrile Hydrogenation
| Catalyst | Substrate | Additive | Conversion (%) | Selectivity to Primary Amine (%) | Conditions | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Ni/Al₂O₃ | Benzonitrile | Ammonia | >99 | 98 | H₂ (2.5 bar), 80°C, 4h |[3] | | Pd/C | Benzonitrile | H₂SO₄ | >99 | 95 | H₂ (4 bar), 65°C, 3h |[6] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
-
Catalyst Preparation: If using a supported catalyst like 5% Pt/C, weigh the required amount (typically 5-10 mol%) and suspend it in the reaction solvent in the hydrogenation vessel.
-
Reaction Setup: To the catalyst suspension, add the Indole-7-carbonitrile substrate and any additives (e.g., p-TSA, 0.1 eq).
-
Hydrogenation: Seal the reaction vessel, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 5 bar).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature. Monitor the progress of the reaction by techniques such as TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst. Wash the celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Protocol 2: Reactivation of a Deactivated Palladium Catalyst
This protocol is adapted from a general method for reactivating palladium catalysts poisoned by nitrogen-containing compounds.[5]
-
Catalyst Recovery: After the reaction, recover the spent palladium catalyst by filtration.
-
Washing: Wash the catalyst with the reaction solvent to remove residual organic materials.
-
Reactivation Slurry: Prepare a solution of a reactivating agent, such as sodium bicarbonate (NaHCO₃), in a suitable liquid medium (e.g., water or a high-boiling point organic solvent).
-
Treatment: Suspend the spent catalyst in the reactivating agent solution and heat the mixture (e.g., to 150°C or higher, depending on the solvent) with stirring for several hours.
-
Recovery of Reactivated Catalyst: Cool the mixture, filter to recover the catalyst, wash thoroughly with deionized water and then with a solvent like ethanol to remove the reactivating agent and water.
-
Drying: Dry the reactivated catalyst under vacuum before reuse.
Visualizations
References
- 1. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 6. hidenanalytical.com [hidenanalytical.com]
Validation & Comparative
Comparative analysis of different synthetic routes to Indoline-7-carbonitrile
A comprehensive comparative analysis of synthetic routes to Indoline-7-carbonitrile is crucial for researchers and professionals in drug development to select the most efficient, scalable, and safe method for their specific needs. This guide provides an objective comparison of various synthetic strategies, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Routes
The synthesis of this compound, a key intermediate in the preparation of pharmacologically active compounds such as Silodosin, can be achieved through several distinct pathways. These routes often involve multi-step sequences starting from readily available indoline or substituted aniline precursors. The primary challenge lies in the selective introduction of the nitrile group at the C-7 position of the indoline ring.
Below is a summary of the key synthetic strategies identified from the literature, primarily from patent disclosures outlining manufacturing processes.
| Route | Starting Material | Key Steps | Reagents & Conditions | Reported Yield/Purity | Advantages | Disadvantages |
| Route 1: From Indoline via Formylation and Cyanation | Indoline | 1. N-protection (e.g., with 3-chloropropyl benzoate). 2. Vilsmeier-Haack formylation to introduce a formyl group at C-7. 3. Conversion of the formyl group to a nitrile. | 1. 3-Chloropropyl benzoate, Et3N, DMAP. 2. POCl3, DMF. 3. Hydroxylamine hydrochloride, followed by a dehydrating agent (e.g., acetic anhydride). | Yields for individual steps are generally good (e.g., formylation >80%).[1] | Avoids direct handling of highly toxic cyanide salts for the cyanation step. | Multi-step process with protection and deprotection steps potentially required. |
| Route 2: From Substituted Anilines via Cyclization and Cyanation | Substituted o-nitrotoluene | 1. Reduction of the nitro group. 2. Cyclization to form the indoline ring. 3. Introduction of a leaving group (e.g., bromine) at the C-7 position. 4. Cyanation using a cyanide source. | 1. Catalytic hydrogenation (e.g., H2/Pd-C). 2. Reaction with a dihaloalkane. 3. Electrophilic bromination (e.g., NBS). 4. Metal-catalyzed cyanation (e.g., CuCN or Zn(CN)2 with a palladium catalyst). | Overall yields can be moderate due to the number of steps.[2] | Modular approach allowing for the synthesis of various substituted indolines. | Use of toxic cyanide reagents requires stringent safety precautions. The use of pyrophoric reagents like n-BuLi has also been reported in similar routes, posing scalability challenges.[2] |
| Route 3: Palladium-Catalyzed Intramolecular C-H Amination | β-arylethylamine derivatives | 1. Protection of the amine with a directing group (e.g., 2-pyridinesulfonyl). 2. Palladium-catalyzed intramolecular C-H amination to form the indoline ring. 3. Functionalization at the C-7 position (e.g., via directed lithiation followed by quenching with a cyanating agent). | 1. 2-Pyridinesulfonyl chloride. 2. Pd(OAc)2, PhI(OAc)2. 3. n-BuLi, followed by a cyanating agent (e.g., N-cyano-N-phenyl-p-toluenesulfonamide). | Good to excellent yields for the cyclization step.[3] | High atom economy and efficiency in the ring-forming step. | Requires a pre-functionalized and protected starting material. Directed lithiation can have substrate scope limitations. |
Experimental Protocols
Route 1: Key Step - Vilsmeier-Haack Formylation of N-protected Indoline
This protocol describes the introduction of a formyl group at the C-7 position of an N-protected indoline, a crucial step in the synthesis of this compound via the formylation route.
Materials:
-
N-(3-benzoyloxypropyl)indoline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
In a reaction flask, cool DMF (62.5 mL) in an ice bath.
-
Slowly add phosphorus oxychloride (18.8 mL) to the cooled DMF over approximately 10 minutes, maintaining the temperature below 10 °C.
-
Stir the resulting Vilsmeier reagent for 30 minutes at 0-5 °C.
-
To this mixture, add N-(3-benzoyloxypropyl)indoline hydrochloride (31.8 g) portion-wise, ensuring the temperature does not exceed 20 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
The reaction is then quenched by pouring it into a mixture of ice and water, followed by neutralization with a base (e.g., sodium bicarbonate solution).
-
The product, 1-(3-benzoyloxypropyl)indoline-7-carbaldehyde, is extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is washed and dried.
-
The solvent is removed under reduced pressure to yield the crude product, which can be purified by crystallization or chromatography.[1]
Route 2: Key Step - Cyanation of 7-Bromoindoline Derivative
This protocol outlines the conversion of a 7-bromoindoline intermediate to the corresponding 7-carbonitrile using a metal cyanide.
Materials:
-
N-protected-7-bromoindoline
-
Copper(I) cyanide (CuCN) or Zinc cyanide (Zn(CN)₂) and a Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous polar aprotic solvent (e.g., DMF, NMP)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a dried reaction flask under an inert atmosphere, add the N-protected-7-bromoindoline, the cyanide source (e.g., CuCN), and the solvent.
-
If using a palladium-catalyzed reaction with Zn(CN)₂, add the palladium catalyst and any necessary ligands.
-
Heat the reaction mixture to a temperature typically between 100-150 °C. The optimal temperature will depend on the specific substrate and catalyst system.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up typically involves quenching the reaction, followed by extraction of the product into an organic solvent. The organic layer is then washed to remove residual salts and solvent.
-
The crude product is purified, for example, by column chromatography on silica gel, to afford the desired this compound derivative.
Workflow and Logic Diagrams
The following diagrams illustrate the general workflows for the synthesis and analysis of this compound.
Caption: Generalized synthetic and analysis workflow for this compound.
References
Comparative Biological Activity of Indoline Analogs: A Guide for Researchers
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1] Its derivatives have been extensively explored for various therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[2][3]
Anticancer Activity of Indoline Analogs
Recent research has highlighted the potential of indoline and indole derivatives as potent anticancer agents.[4] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression, induction of apoptosis, and cell cycle arrest.[2][5]
Kinase Inhibition
A significant area of investigation for indoline analogs is their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[4] Several studies have reported the development of indole and indoline derivatives as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Src kinase, and Cyclin-Dependent Kinases (CDKs).[6][7]
One study detailed the synthesis of novel indole derivatives that act as dual inhibitors of EGFR and SRC kinase.[6] Compound 16 from this study demonstrated potent activity against SRC kinase with an IC50 of 0.002 µM and significant efficacy against EGFR with an IC50 of 1.026 µM.[6] The study also highlighted that urea-containing derivatives exhibited strong inhibition profiles against SRC kinase.[6]
Table 1: Comparative Kinase Inhibitory Activity of Selected Indole Analogs
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 16 | EGFR | 1.026 | [6] |
| SRC | 0.002 | [6] | |
| Compound 9 | VEGFR-2 | - | [7] |
| EGFR | - | [7] | |
| CDK-2 | - | [7] | |
| CDK-4 | - | [7] | |
| Compound 20 | VEGFR-2 | - | [7] |
| EGFR | - | [7] | |
| CDK-2 | - | [7] | |
| CDK-4 | - | [7] | |
| SSSK17 | Not Specified | 0.04 (GI50) | [8] |
| SSSK16 | Not Specified | 0.44 (GI50) | [8] |
Note: Specific IC50 values for compounds 9 and 20 were not provided in the graphical representation, but they were evaluated against the listed kinases. GI50 represents the concentration for 50% growth inhibition.
Cytotoxicity against Cancer Cell Lines
The anticancer potential of indoline analogs is further evidenced by their cytotoxic effects on various cancer cell lines. Several novel indole derivatives have shown significant activity against breast, lung, and prostate cancer cell lines.[6] For instance, compound 16 displayed strong cytotoxicity in lung and prostate cancer cells.[6] Another study on spiro indoline-2-one derivatives identified compounds with significant growth inhibitory potential against the MCF-7 breast cancer cell line.[8]
Table 2: Comparative Cytotoxicity of Selected Indoline and Indole Analogs
| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 16 | Lung and Prostate Cancer Cells | Strong Cytotoxicity | [6] |
| SSSK17 | MCF-7 (Breast) | 0.04 | [8] |
| SSSK16 | MCF-7 (Breast) | 0.44 | [8] |
| SSSK19 | MCF-7 (Breast) | 21.6 | [8] |
| Compound 6 | HCT116 (Colorectal) | 14.6 | [9] |
| MCF-7 (Breast) | 5.3 | [9] | |
| K562 (Leukemia) | 12.8 | [9] | |
| Compound 9 | HCT116 (Colorectal) | 3.5 | [9] |
| K562 (Leukemia) | 19.0 | [9] | |
| Compound 11 | SW620 (Colorectal) | 3.2 | [9] |
Mechanisms of Action
The anticancer effects of indoline analogs are often attributed to their ability to induce programmed cell death, or apoptosis. Treatment of prostate cancer cells with a potent indole derivative led to a significant increase in the levels of pro-apoptotic proteins such as caspase-3, caspase-8, and Bax, while decreasing the level of the anti-apoptotic protein Bcl-2.[6] This indicates that these compounds can trigger the apoptotic cascade in cancer cells. Furthermore, some indole derivatives have been shown to cause cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[5]
Experimental Protocols
The evaluation of the biological activity of indoline analogs involves a series of well-established experimental protocols.
Cytotoxicity Assays
The most common method to assess the cytotoxic effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5,000 to 10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for 2-4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Kinase Inhibition Assays
To determine the inhibitory effect of indoline analogs on specific kinases, in vitro kinase inhibition assays are performed. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Kinase Inhibition Assay Protocol
-
Reaction Setup: The kinase, substrate, ATP, and the test compound are incubated together in a reaction buffer.
-
ADP Detection: After the kinase reaction, a reagent is added to convert the produced ADP into a detectable signal, often luminescence.
-
Signal Measurement: The signal intensity, which is proportional to the kinase activity, is measured using a plate reader.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined from a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a general experimental workflow for evaluating anticancer compounds and a simplified representation of a kinase signaling pathway that can be targeted by indoline analogs.
Experimental workflow for anticancer drug discovery.
Simplified EGFR/SRC signaling pathway.
References
- 1. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Indoline-7-carbonitrile: A Cost-Effectiveness Analysis
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. Indoline-7-carbonitrile is a crucial building block in the synthesis of several pharmacologically active molecules, most notably Silodosin, a medication used to treat benign prostatic hyperplasia. This guide provides a comparative analysis of common synthetic routes to this compound, with a focus on cost-effectiveness, supported by experimental data and detailed protocols.
The synthesis of this compound can be approached from different starting materials, primarily involving either the direct cyanation of an indoline precursor or the construction of the indoline ring with the nitrile group already in place. The choice of synthetic strategy significantly impacts the overall yield, cost of raw materials, reaction conditions, and purification requirements, all of which are critical factors in a cost-effectiveness analysis.
Comparison of Synthetic Methods
Two prominent methods for the synthesis of this compound are outlined below. The first involves the N-alkylation of 7-cyanoindoline, while the second details a multi-step process starting from indoline, involving formylation and subsequent cyanation.
| Parameter | Method 1: N-Alkylation of 7-Cyanoindoline | Method 2: Synthesis from Indoline via Formylation |
| Starting Material | 7-Cyanoindoline | Indoline |
| Key Reagents | Toluene-4-sulfonic acid-3-(t-butyl dimethyl)-silanyloxypropyl ester, K₂CO₃, DMF | 3-Chloropropyl benzoate, Triethylamine, DMF, Phosphorus oxychloride |
| Overall Yield | Not explicitly stated for the entire process in a single source, but individual step yields are generally high. | A multi-step process with a reported overall yield of approximately 29.95% for a related, more complex molecule. |
| Reaction Steps | Fewer steps for the core structure modification. | Multiple steps including N-alkylation, formylation, and cyanation. |
| Purification | Product extracted with ethyl acetate and purified.[1] | Involves multiple extractions and potential for column chromatography. |
| Potential Costs | Cost of 7-cyanoindoline and the alkylating agent are key factors. | Lower initial cost of indoline, but costs accumulate with multiple reagents and longer process. |
Experimental Protocols
Method 1: N-Alkylation of 7-Cyanoindoline
This method focuses on the direct alkylation of the commercially available 7-cyanoindoline.
Experimental Workflow
Caption: Workflow for the N-alkylation of 7-Cyanoindoline.
Protocol:
-
A mixture of 7-Cyanoindoline (5 g, 0.035 mole), dimethylformamide (50 ml), and powdered K₂CO₃ (9.6 g, 0.07 mole) is heated to 70°C.[1]
-
Toluene-4-sulfonic acid-3-(t-butyl dimethyl)-silanyloxypropyl ester (12.7 g, 0.037 mole) is added to the reaction mixture.[1]
-
The reaction mixture is quenched in distilled water.[1]
-
The product is extracted with ethyl acetate.[1]
-
The organic extract is washed with saturated brine solution and dried over anhydrous sodium sulphate.[1]
-
The solvent is evaporated under reduced pressure to yield the product as an oil.[1]
Method 2: Synthesis from Indoline via Formylation and Cyanation
This synthetic route begins with the more readily available indoline and introduces the cyano group in a later step.
Experimental Workflow
Caption: Multi-step synthesis of a 7-cyanoindoline derivative from indoline.
Protocol:
This is a multi-step synthesis, and a representative procedure for the initial N-alkylation is provided below. Subsequent steps involve formylation and cyanation which add to the complexity and cost.
-
To a mixture of Indoline (135.4 g, 1.14 mol), dimethylaminopyridine (13.9 g, 0.114 mol), and triethylamine (460 g), 3-Chloropropyl benzoate crude (225.4 g) is added at room temperature.[2]
-
The reaction mass is stirred at 120°C for 36 hours.[2]
-
The subsequent steps involve formylation of the 5-position, followed by a series of reactions to introduce the cyano group at the 7-position, which can have a low yield and require chromatographic purification.[2] One patented process reports a yield of 62.56% for the cyanation step and a final step yield of 59.71% after column chromatography.
Cost-Effectiveness Discussion
Method 1 offers a more direct route to an N-substituted-7-cyanoindoline derivative. The primary cost drivers are the starting material, 7-cyanoindoline, and the specific alkylating agent. While the initial investment in 7-cyanoindoline may be higher than for unsubstituted indoline, the shorter synthesis, potentially higher overall yield, and simpler purification process can lead to significant cost savings in terms of reagents, solvents, and man-hours.
Method 2 , starting from the less expensive indoline, involves a more protracted synthesis. The cost-effectiveness of this route is diminished by the cumulative cost of reagents over multiple steps (e.g., Vilsmeier-Haack reagents, reagents for converting the aldehyde to a nitrile), the energy required for prolonged heating, and the potential need for costly and time-consuming purification methods like column chromatography. The lower overall yield reported in a similar multi-step synthesis further impacts its economic viability for large-scale production.
Conclusion
For the synthesis of this compound derivatives, the N-alkylation of 7-cyanoindoline (Method 1) appears to be the more cost-effective strategy for research and development as well as for larger-scale production, provided that 7-cyanoindoline is available at a reasonable cost. The reduced number of synthetic steps, simpler purification, and likely higher overall yield contribute to its economic advantage over a multi-step synthesis starting from indoline (Method 2). Researchers and process chemists should carefully evaluate the cost of starting materials versus the operational costs associated with a longer and more complex synthetic route when selecting their preferred method.
References
A Comparative Guide to the Synthesis of 7-Cyanoindoline: Traditional vs. Green Chemistry Approaches
For researchers, scientists, and drug development professionals, the synthesis of key heterocyclic intermediates like 7-cyanoindoline is a critical step in the discovery and manufacturing of novel therapeutics. This guide provides a comparative analysis of a traditional chemical synthesis route for 7-cyanoindoline and explores potential green chemistry alternatives, offering insights into efficiency, environmental impact, and safety.
Introduction
7-Cyanoindoline is a valuable building block in medicinal chemistry, serving as a precursor for a variety of pharmacologically active molecules. The traditional synthesis of this compound often involves multi-step procedures with hazardous reagents and significant waste generation. In line with the growing emphasis on sustainable practices in the pharmaceutical industry, the development of greener synthetic routes is of paramount importance. This guide presents a detailed comparison of a documented traditional synthesis of 7-cyanoindoline with proposed green alternatives, providing a framework for evaluating and adopting more environmentally benign methodologies.
Comparative Analysis of Synthetic Routes
The following table summarizes the key parameters of a traditional synthesis method for 7-cyanoindoline and contrasts them with projected data for potential green chemistry approaches.
| Parameter | Traditional Chemical Synthesis | Proposed Green Alternative 1: Catalytic Cyanation with a Safer Cyanide Source | Proposed Green Alternative 2: Biocatalytic Synthesis |
| Starting Material | Indoline | Indoline | Indoline |
| Key Reagents | Boron trichloride (Lewis acid), Trichloroacetonitrile (cyanating agent), Sodium methanolate | Recyclable solid acid catalyst, Potassium hexacyanoferrate(II) | Engineered nitrilase enzyme |
| Solvent | Toluene, Methanol | Green solvent (e.g., Cyrene® or water) | Aqueous buffer |
| Reaction Temperature | 40-100°C | 80-120°C (projected) | 25-40°C (projected) |
| Reaction Time | 12-24 hours | 6-12 hours (projected) | 24-48 hours (projected) |
| Yield | ~60.5% (crude) | 70-85% (projected) | >90% (projected) |
| Waste Products | Chlorinated organic waste, Boron waste, Stoichiometric salt byproducts | Recyclable catalyst, Benign salt byproducts | Biodegradable enzyme and buffer components |
| Safety Concerns | Use of highly toxic and corrosive reagents (BCl3, CCl3CN) | Use of a less toxic cyanide source, potential for catalyst handling precautions | Generally regarded as safe (GRAS) reagents and biocatalyst |
| Green Chemistry Principles | Poor atom economy, hazardous reagents, significant waste | Improved atom economy, use of a safer cyanide source, potential for catalyst recycling | Use of renewable resources (enzyme), biodegradable catalyst and solvent, mild reaction conditions |
Experimental Protocols
Traditional Chemical Synthesis of 7-Cyanoindoline
This protocol is based on the process described in patent US5380857A.
Step 1: Formation of the Intermediate
-
In a suitable reactor, a solution of indoline in toluene is prepared.
-
Boron trichloride (1 to 1.5 molar equivalents) is added to the solution at a controlled temperature.
-
Trichloroacetonitrile (1.5 to 2.2 molar equivalents) is then added, and the reaction mixture is heated to between 40°C and 100°C for 12 to 24 hours.
Step 2: Cyanation and Isolation
-
The reaction mixture containing the intermediate is treated with a 30% methanolic sodium methanolate solution (2 to 4 molar equivalents) over 1.5 hours.
-
After stirring for one hour, the methanol is distilled off under vacuum.
-
Toluene and water are added to the residue, and the aqueous phase is extracted multiple times with toluene.
-
The combined toluene extracts are washed with dilute hydrochloric acid and water to remove any unreacted indoline.
-
The toluene is evaporated to yield a brownish oil, which is then recrystallized from a hexane/pentanol mixture to give 7-cyanoindoline. A yield of 60.5% for the crude product has been reported.
Proposed Green Chemistry Approaches
The following are proposed green synthetic routes for 7-cyanoindoline, based on established green chemistry principles. These protocols are hypothetical and would require experimental validation.
Green Alternative 1: Catalytic Cyanation with a Safer Cyanide Source
This proposed method replaces hazardous reagents with a solid acid catalyst and a less toxic cyanide source, potassium hexacyanoferrate(II).
Proposed Experimental Protocol:
-
Indoline and potassium hexacyanoferrate(II) are suspended in a green solvent such as Cyrene® in a reaction vessel.
-
A recyclable solid acid catalyst (e.g., a sulfonated carbon catalyst) is added to the mixture.
-
The reaction is heated to 80-120°C for 6-12 hours with vigorous stirring.
-
Upon completion, the solid catalyst is recovered by filtration for reuse.
-
The product, 7-cyanoindoline, is extracted from the reaction mixture using a suitable bio-based solvent.
-
The solvent is removed under reduced pressure to yield the final product.
Green Alternative 2: Biocatalytic Synthesis
This conceptual route utilizes an engineered nitrilase enzyme to directly cyanate indoline in an aqueous medium.
Proposed Experimental Protocol:
-
A buffered aqueous solution is prepared, and indoline is added as a substrate.
-
A lyophilized, engineered nitrilase enzyme with specific activity towards the 7-position of indoline is introduced into the reaction mixture.
-
A benign cyanide source, such as sodium cyanide in a carefully controlled, low-concentration fed-batch process, is added.
-
The reaction is gently agitated at a mild temperature (25-40°C) for 24-48 hours.
-
After the reaction, the enzyme can be denatured and removed by filtration.
-
The aqueous solution is then extracted with a green solvent to isolate the 7-cyanoindoline product.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the traditional and proposed green synthetic routes.
A Comparative Analysis of the Reactivity of Indoline-7-carbonitrile and 5-cyanoindoline for Drug Development Professionals
A deep dive into the chemical behavior of two isomeric building blocks, providing researchers with the data-driven insights needed for strategic synthetic planning.
This guide offers an objective comparison of the reactivity of Indoline-7-carbonitrile and 5-cyanoindoline, two crucial heterocyclic scaffolds in medicinal chemistry. Understanding the distinct chemical personalities of these isomers is paramount for their effective utilization in the synthesis of novel therapeutic agents. This document provides a comprehensive overview of their behavior in key organic transformations, supported by experimental data and detailed protocols to aid in practical application.
Executive Summary: A Tale of Two Isomers
This compound and 5-cyanoindoline, while structurally similar, exhibit notable differences in their chemical reactivity, primarily influenced by the position of the electron-withdrawing cyano group on the indoline core. The placement of this group dictates the electron density distribution within the molecule, thereby influencing its susceptibility to electrophilic and nucleophilic attack, as well as its performance in metal-catalyzed cross-coupling reactions.
5-Cyanoindoline is characterized by a deactivation of the entire indole ring system towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of the cyano group at the 5-position.[1] Despite this, the C3 position of the pyrrole ring remains the most nucleophilic center and the primary site for electrophilic attack.[1] This compound serves as a key intermediate in the synthesis of the antidepressant vilazodone.[1]
This compound , on the other hand, is a crucial intermediate in the synthesis of Silodosin, a medication used to treat benign prostatic hyperplasia. While specific comparative reactivity data is less abundant in the literature, the proximity of the cyano group to the pyrrole ring is expected to exert a significant influence on its reactivity.
Comparative Reactivity Analysis
The following sections detail the comparative reactivity of the two isomers in fundamental organic reactions, supported by available experimental data.
Electrophilic Aromatic Substitution
The indole nucleus is inherently electron-rich and readily undergoes electrophilic aromatic substitution, with the C3 position being the most reactive site.[1] The introduction of an electron-withdrawing cyano group deactivates the ring towards this reaction.
In 5-cyanoindoline , the deactivating effect of the cyano group is pronounced, leading to a slower reaction rate compared to unsubstituted indole or indoles with electron-donating groups.[1][2] However, the C3 position remains the preferred site of substitution.[1] A notable example is the Friedel-Crafts acylation, a key step in the synthesis of vilazodone.[1]
For This compound , while specific quantitative data for electrophilic aromatic substitution is limited, the electron-withdrawing cyano group at the C7 position is also expected to deactivate the benzene ring. The impact on the C3 and C2 positions of the pyrrolidine ring would be influenced by a combination of inductive and resonance effects, and further experimental investigation is required for a definitive comparison.
Table 1: Comparison of Reactivity in Electrophilic Aromatic Substitution
| Feature | This compound | 5-cyanoindoline | Rationale |
| Overall Reactivity | Expected to be deactivated | Deactivated | The cyano group is strongly electron-withdrawing, reducing the electron density of the aromatic system.[1][3] |
| Regioselectivity | C5 and C3 positions are potential sites | Predominantly C3-substitution | The C3 position in the pyrrole ring is the most nucleophilic site in the indole system.[1] |
| Typical Conditions | Likely requires harsher conditions | Harsher conditions than indole (e.g., stronger Lewis acids, higher temperatures) | The deactivated ring requires more forcing conditions to react with electrophiles.[2] |
Nucleophilic Substitution and N-Functionalization
The nitrogen atom of the indoline ring is nucleophilic and can participate in various substitution reactions, including N-alkylation and N-acylation. The acidity of the N-H proton is influenced by the electronic nature of the substituents on the aromatic ring.
The electron-withdrawing cyano group in 5-cyanoindoline increases the acidity of the N-H proton compared to unsubstituted indole, facilitating its deprotonation to form the corresponding anion. This anion is a potent nucleophile for subsequent reactions.[2]
For This compound , the proximity of the C7-cyano group to the nitrogen atom is expected to have a more pronounced inductive effect, potentially further increasing the acidity of the N-H proton compared to the 5-cyano isomer. This could lead to faster rates of deprotonation and subsequent N-functionalization reactions under similar conditions.
Table 2: Comparison of Reactivity in N-Functionalization
| Feature | This compound | 5-cyanoindoline | Rationale |
| N-H Acidity | Expected to be more acidic | More acidic than indole | The electron-withdrawing cyano group stabilizes the resulting anion after deprotonation.[2] |
| Rate of Deprotonation | Expected to be faster | Faster than indole | Higher acidity leads to faster deprotonation with a given base.[2] |
| Choice of Base | A wider range of bases may be effective | A wider range of bases can be used compared to indole (e.g., K₂CO₃, NaH) | The increased acidity allows for the use of weaker bases for deprotonation.[2] |
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. Both cyanoindoline isomers can participate in these reactions, either as a coupling partner through a pre-installed halide or as a substrate for C-H functionalization.
While the cyano group itself is generally not a leaving group in typical cross-coupling reactions, it can influence the reactivity of other parts of the molecule. For instance, a halogenated cyanoindole can be a substrate for Suzuki, Heck, or Sonogashira couplings.[4]
There is evidence of iron-catalyzed C-H alkylation at the C7 position of the indoline core, suggesting that This compound could be a suitable substrate for direct C-H functionalization reactions.[5]
Table 3: Reactivity in Metal-Catalyzed Cross-Coupling Reactions
| Feature | This compound | 5-cyanoindoline | Rationale |
| As a Halogenated Substrate | Can undergo cross-coupling reactions (e.g., Suzuki, Heck) | Can undergo cross-coupling reactions (e.g., Suzuki, Heck) | The reactivity would depend on the nature and position of the halogen. |
| Direct C-H Functionalization | Potential for C-H functionalization at various positions | Potential for C-H functionalization | The feasibility and regioselectivity depend on the specific catalyst and directing group used. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the practical application of these building blocks.
Friedel-Crafts Acylation of 5-Cyanoindole
This protocol describes the acylation of 5-cyanoindole, a key step in the synthesis of vilazodone.
Materials:
-
5-Cyanoindole
-
4-Chlorobutyryl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Nitromethane
-
Ice
-
Concentrated Hydrochloric Acid
Procedure:
-
To a suspension of aluminum chloride (1.5 eq) in dichloromethane at 0 °C, add 4-chlorobutyryl chloride (1.2 eq) dropwise.
-
Add a solution of 5-cyanoindole (1 eq) in nitromethane dropwise to the reaction mixture at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(5-cyano-1H-indol-3-yl)-4-chlorobutan-1-one.
N-Alkylation of 7-Cyanoindoline (Representative Protocol)
This protocol describes a general procedure for the N-alkylation of 7-cyanoindoline.
Materials:
-
7-Cyanoindoline
-
Alkyl halide (e.g., 3-(tert-Butyldimethylsilyloxy)propyl p-toluenesulfonate)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
A mixture of 7-cyanoindoline (1 eq), potassium carbonate (2 eq), and DMF is heated to 70 °C.
-
The alkylating agent (1.05 eq) is added to the reaction mixture.
-
The reaction is stirred at 70 °C for several hours until completion (monitored by TLC).
-
The reaction mixture is quenched with water and the product is extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the N-alkylated product.[6]
Visualizing Reaction Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate key reaction pathways and experimental workflows.
References
Performance Benchmarking: Indoline-7-carbonitrile as a Pharmaceutical Intermediate in the Synthesis of Silodosin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Indoline-7-carbonitrile's performance as a key intermediate in the synthesis of Silodosin, an α1a-adrenoceptor antagonist for treating benign prostatic hyperplasia.[1] Its performance is benchmarked against alternative synthetic strategies, supported by experimental data from various sources.
Executive Summary
This compound is a pivotal intermediate in several patented synthetic routes to Silodosin.[2] Analysis of various synthetic methodologies reveals that the choice of intermediate and overall synthetic strategy significantly impacts yield, purity, and process safety. While direct "apples-to-apples" comparisons are challenging due to variations in reported experimental conditions, this guide consolidates available data to highlight the strengths and weaknesses of different approaches, with a focus on the role of the this compound core.
Data Presentation: Synthesis of Silodosin Intermediates and Final Product
The following tables summarize quantitative data from various reported syntheses of Silodosin, highlighting the performance of routes utilizing this compound and its derivatives.
| Intermediate/Final Product | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Reference |
| 1-acetyl-5-(2-bromopropyl)-7-cyano-indoline | 1-acetyl-5-(2-aminopropyl) indoline | Bromine, Methanol | - | - | [3] |
| Silodosin | 1-(3-hydroxypropyl)-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carbonitrile | H₂O₂, NaOH, DMSO | 96.24 | 99.95 | [4] |
| Silodosin | Tartrate salt of 3-{7-cyano-5-[(2R)- 2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy] ethyl}amino)propyl]-2,3-dihydro-lH- indol-l-yl} propyl benzoate | Base hydrolysis, then H₂O₂ | - | >99.6 | [3] |
| Silodosin | Indoline | 11 steps, including Cu(I)-catalyzed C-arylation and regioselective electrophilic aromatic substitution | 10 (overall) | >99 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 1-acetyl-5-(2-bromopropyl)-7-cyano-indoline[3]
-
Dissolve 165g of 1-acetyl-5-(2-aminopropyl) indoline in 600mL of methanol in a three-necked flask.
-
While stirring at room temperature, slowly add bromine dropwise.
-
Continue stirring at room temperature for 5-6 hours.
-
Upon reaction completion (monitored by TLC), slowly pour the reaction mixture into a saturated sodium bisulfite (NaHSO₃) solution to quench excess bromine.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and then with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent in vacuo to yield the crude product.
-
Recrystallize the crude product from toluene to obtain 177g of pure 1-acetyl-5-(2-bromopropyl)-7-cyano-indoline.
Protocol 2: Synthesis of Silodosin from a Carbonitrile Intermediate[4][5]
-
To a solution of 1-(3-hydroxypropyl)-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carbonitrile in dimethylsulfoxide (DMSO), add hydrogen peroxide (H₂O₂) and a sodium hydroxide (NaOH) solution.
-
Stir the reaction mixture at room temperature until the reaction is complete.
-
The final product, Silodosin, is obtained with a reported yield of 96.24% and a purity of 99.95%.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Silodosin | C25H32F3N3O4 | CID 5312125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Silodosin synthesis - chemicalbook [chemicalbook.com]
- 5. air.unimi.it [air.unimi.it]
Safety Operating Guide
Personal protective equipment for handling Indoline-7-carbonitrile
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of Indoline-7-carbonitrile (CAS No. 115661-82-0). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
This compound is a compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and serious eye irritation, as well as potential respiratory irritation[1]. The physical form of this chemical is typically a light yellow to white powder[2].
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices[3]. |
| Eyes/Face | Safety glasses with side shields or chemical goggles, and a face shield | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU)[3]. Contact lenses may pose a special hazard as they can absorb and concentrate irritants[4]. |
| Body | Protective clothing/Laboratory coat | A lab coat should be worn at all times. For tasks with a higher risk of spillage, a chemical-resistant apron or coveralls should be used. Contaminated clothing should be removed immediately and washed before reuse[5][6]. |
| Respiratory | Dust respirator/NIOSH-approved respirator | Use in a well-ventilated area or under a chemical fume hood is essential[4][5]. If dust is generated, a dust respirator should be worn. For higher concentrations or in case of inadequate ventilation, a NIOSH-approved respirator is necessary[7]. |
Operational Plan: Handling this compound
A systematic approach to handling this compound is crucial to maintain a safe laboratory environment. The following workflow outlines the key steps from preparation to cleanup.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound and any grossly contaminated materials (e.g., weigh boats, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated protective equipment should be disposed of as hazardous waste in a designated container[3].
Disposal Method: All chemical waste should be disposed of in accordance with local, state, and federal regulations[8]. It is recommended to use a licensed professional waste disposal service[3]. A common disposal method for similar organic compounds involves dissolving or mixing the material with a combustible solvent and incinerating it in a chemical incinerator equipped with an afterburner and scrubber[3]. Do not dispose of this compound down the drain or in the regular trash.
Spill Response: In the event of a spill, immediately evacuate the area and alert others. Wearing appropriate PPE, clean up all spills immediately. For solid spills, use dry clean-up procedures and avoid generating dust. Sweep or vacuum the material into a sealed, labeled container for disposal[4]. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Ensure the area is well-ventilated during cleanup.
References
- 1. 2,3-dihydro-1H-indole-7-carbonitrile | C9H8N2 | CID 4188047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Supplier in China [nj-finechem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. chemicalbook.com [chemicalbook.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. 115661-82-0 | this compound | Silodosin | Ambeed.com [ambeed.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
